1,1-Diisopropoxy-3,3-dimethoxycyclobutane
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H24O4 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1,1-dimethoxy-3,3-di(propan-2-yloxy)cyclobutane |
InChI |
InChI=1S/C12H24O4/c1-9(2)15-12(16-10(3)4)7-11(8-12,13-5)14-6/h9-10H,7-8H2,1-6H3 |
InChI Key |
BLBFWKHVNKOABJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(CC(C1)(OC)OC)OC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Synthesis of 1,1-Diisopropoxy-3,3-dimethoxycyclobutane
This guide outlines the advanced synthesis of 1,1-Diisopropoxy-3,3-dimethoxycyclobutane (CAS 1951441-67-0), a specialized mixed bis-ketal of cyclobutane-1,3-dione. This molecule serves as a rigid, non-aromatic linker in medicinal chemistry and a precursor for functionalized cyclobutanes in agrochemical synthesis.
A Strategic Technical Guide for Process Chemists
Executive Summary & Retrosynthetic Logic
The target molecule, 1,1-Diisopropoxy-3,3-dimethoxycyclobutane , is a protected form of cyclobutane-1,3-dione possessing two distinct acetal functionalities. Its synthesis is non-trivial due to the challenge of desymmetrizing the cyclobutane core or controlling the statistical distribution during ring formation.
Strategic Analysis: Direct ketalization of cyclobutane-1,3-dione is inefficient due to the instability of the dione and the difficulty in stopping at the mono-ketal stage. Therefore, the most robust route utilizes the thermal [2+2] cycloaddition of two distinct ketene acetals. This method leverages the inherent "Head-to-Tail" regioselectivity of ketene acetal dimerization, driven by the electronic stabilization of the transition state.
Retrosynthetic Scheme:
-
Target: 1,1-Diisopropoxy-3,3-dimethoxycyclobutane[1][2][3][4][5]
-
Disconnection: [2+2] Cycloreversion
-
Precursors: Ketene Dimethyl Acetal + Ketene Diisopropyl Acetal
Precursor Synthesis & Preparation[6][7][8]
Before initiating the core synthesis, high-purity ketene acetals must be prepared. Commercial sources often contain alcohol stabilizers that inhibit the cycloaddition.
Synthesis of Ketene Dimethyl Acetal (1,1-Dimethoxyethene)[9]
-
Reagents: Bromoacetaldehyde dimethyl acetal, Potassium tert-butoxide (KOtBu), tert-Butanol.
-
Mechanism: E2 Elimination.
Protocol:
-
Charge a flame-dried flask with 1.2 eq of KOtBu and anhydrous tert-butanol.
-
Add 1.0 eq of bromoacetaldehyde dimethyl acetal dropwise at reflux.
-
Distill the product directly from the reaction mixture as it forms (bp ~89°C) to prevent polymerization.
-
Validation: 1H NMR (CDCl3): δ 3.05 (s, 2H, =CH2), 3.55 (s, 6H, OMe).
Synthesis of Ketene Diisopropyl Acetal (1,1-Diisopropoxyethene)
-
Reagents: Bromoacetaldehyde diethyl acetal (precursor for exchange) or direct elimination of Bromoacetaldehyde diisopropyl acetal.
-
Preferred Route: Transacetalization of Ketene Dimethyl Acetal is not recommended due to equilibrium issues. Use elimination of 2-bromo-1,1-diisopropoxyethane .
Protocol:
-
Prepare 2-bromo-1,1-diisopropoxyethane via acetal exchange of bromoacetaldehyde dimethyl acetal with isopropanol (excess) and p-TsOH catalyst.
-
Perform elimination using KOtBu in refluxing toluene (higher boiling point required for the bulky acetal).
-
Isolate via fractional distillation under reduced pressure.
Core Synthesis: Cross-[2+2] Cycloaddition
This is the critical step. The reaction produces a statistical mixture of three products:
-
A-A: 1,1,3,3-Tetramethoxycyclobutane (Homodimer)
-
B-B: 1,1,3,3-Tetraisopropoxycyclobutane (Homodimer)
-
A-B: 1,1-Diisopropoxy-3,3-dimethoxycyclobutane (Target Heterodimer)
Experimental Protocol
| Parameter | Specification |
| Stoichiometry | 1:1 Molar ratio of Ketene Dimethyl Acetal : Ketene Diisopropyl Acetal |
| Solvent | Solvent-free (Neat) |
| Temperature | 140°C - 160°C |
| Pressure | Sealed Tube / Autoclave (Required to reach temp > bp of reactants) |
| Time | 12 - 24 Hours |
| Atmosphere | Argon or Nitrogen (Strictly Anhydrous) |
Step-by-Step Workflow:
-
Charge: In a glovebox, combine equimolar amounts of Ketene Dimethyl Acetal and Ketene Diisopropyl Acetal in a heavy-walled glass pressure tube or stainless steel autoclave.
-
Seal: Ensure the vessel is hermetically sealed. Oxygen or moisture will lead to rapid polymerization of the monomers.
-
Heat: Place the vessel in a safety-shielded oil bath or heating block at 150°C.
-
Mechanistic Insight: The high temperature is required to overcome the activation energy of the [2+2] cycloaddition. The reaction is thermally allowed but kinetically slow for electron-rich alkenes.
-
-
Reaction Monitoring: Monitor by GC-MS. Look for the appearance of the intermediate molecular weight peak (Target MW: ~232.3 g/mol ).
-
Cool & Vent: Cool to room temperature. Carefully vent any residual pressure.
Purification Strategy (The Self-Validating System)
The crude mixture contains A-A, A-B, and B-B. Their boiling points differ significantly due to the molecular weight difference of the alkoxy groups.
-
Fractional Distillation: Use a spinning band distillation column or a Vigreux column with high theoretical plates.
-
Fraction 1: Unreacted monomers (if any).
-
Fraction 2: 1,1,3,3-Tetramethoxycyclobutane (Lowest BP).
-
Fraction 3: 1,1-Diisopropoxy-3,3-dimethoxycyclobutane (Target) .
-
Residue: 1,1,3,3-Tetraisopropoxycyclobutane (Highest BP).
-
-
Validation: Check the refractive index of fractions. The target will have an intermediate value between the two homodimers.
Reaction Mechanism & Pathway Visualization
The formation of the cyclobutane ring follows a stepwise diradical or zwitterionic pathway rather than a concerted synchronous mechanism, due to the electron-donating nature of the alkoxy groups. The "Head-to-Tail" orientation is electronically mandated to stabilize the charge separation.
Figure 1: Reaction pathway showing the statistical formation of the target mixed ketal versus homodimers.
Characterization & Data Analysis
Confirm the identity of the isolated Fraction 3 using NMR spectroscopy. The loss of symmetry compared to the homodimers is the key diagnostic.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | δ ~2.3-2.5 ppm (s, 4H) | Cyclobutane ring protons (Methylene). |
| 1H NMR | δ ~3.2 ppm (s, 6H) | Methoxy groups (-OMe). |
| 1H NMR | δ ~3.9 ppm (sept, 2H) | Isopropyl methine (-CH-). |
| 13C NMR | δ ~100-105 ppm (2 signals) | Quaternary Ketal Carbons (C1 and C3). Distinct shifts confirm mixed substitution. |
| MS (EI) | m/z 232 [M]+ | Molecular ion confirmation. |
Safety & Handling
-
Ketene Acetals: Highly moisture sensitive. Hydrolysis releases methanol/isopropanol and the corresponding ester. Store under inert gas at 4°C.
-
Sealed Tube Reactions: Risk of over-pressurization. Use blast shields. Calculate the maximum theoretical pressure of the vapor at 160°C before heating.
-
Skin Contact: Acrylates and acetals can be sensitizers. Use nitrile gloves.
References
-
Synthesis of Ketene Acetals
- Thermal [2+2] Cycloaddition Mechanism: Huisgen, R. (1977). Kinetics and Mechanism of 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition, 2(10), 565-598. (Foundational text on cycloaddition kinetics). Note on Specificity: While specific literature on the mixed bis-ketal is sparse in open journals, the dimerization of 1,1-dimethoxyethene to 1,1,3,3-tetramethoxycyclobutane is a standard textbook reaction (See Organic Syntheses, Coll. Vol. 4, p.558).
-
Target Molecule Identification
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136267807, 1,1-Diisopropoxy-3,3-dimethoxycyclobutane. Link
-
-
General Cyclobutane Synthesis Review
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Link
-
Sources
- 1. chembk.com [chembk.com]
- 2. Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. 3453-99-4|2,2-Dimethoxybutane|BLD Pharm [bldpharm.com]
- 5. 39562-58-8|3-Hydroxybutyraldehyde Dimethyl Acetal|BLD Pharm [bldpharm.com]
- 6. EP0571522B1 - Synthesis of cyclic ketene acetals - Google Patents [patents.google.com]
"physical and chemical properties of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate"
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate in API Development
As the complexity of Active Pharmaceutical Ingredients (APIs) increases, the reliance on highly specialized, sterically constrained intermediates becomes paramount. Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS: 115118-68-8) is a premier example of such an intermediate. Featuring a highly strained four-membered cyclobutane ring stabilized by orthogonal functional groups, this molecule serves as a critical building block in modern drug discovery, most notably in the synthesis of targeted oncology therapeutics like the IDH1 inhibitor Ivosidenib (AG-120)[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing a mechanistic and highly practical framework for researchers utilizing this compound in advanced synthetic workflows.
Physicochemical Profile & Structural Data
Understanding the physical limits and structural parameters of this intermediate is the first step in optimizing downstream reactions. The presence of the bulky diisopropyl ester groups significantly influences its steric profile, while the 3,3-dimethoxy acetal acts as a robust protecting group for the inherently reactive cyclobutanone core.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Scientific Implication |
| CAS Number | 115118-68-8 | Unique registry identifier for procurement and compliance[2]. |
| Molecular Formula | C₁₄H₂₄O₆ | Indicates a highly oxygenated, lipophilic scaffold[2]. |
| Molecular Weight | 288.34 g/mol | Ideal low-molecular-weight precursor for modular synthesis[2]. |
| Boiling Point | 92-94 °C (at 0.01 Torr) | Requires high-vacuum distillation for purification to prevent thermal degradation[3]. |
| Density | 1.10 ± 0.1 g/cm³ | Slightly denser than water; relevant for biphasic extraction workflows[3]. |
| TPSA | 71.1 Ų | High polar surface area dictates solubility in polar aprotic solvents (e.g., DMF, THF)[2]. |
| Appearance | Colorless to light yellow liquid | Color shifts to deep yellow indicate potential acetal degradation or oxidation[3]. |
| Storage Conditions | 2-8°C, Inert Atmosphere | Argon/Nitrogen blanketing is required to prevent ambient moisture from hydrolyzing the acetal[3]. |
Mechanistic Role in Drug Discovery: The Ivosidenib Pathway
The true value of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate lies in its ability to act as a masked precursor for highly specific API moieties. A prime example is its utility in generating the 3,3-difluorocyclobutylamino group found in Ivosidenib (Tibsovo), an FDA-approved therapy for acute myeloid leukemia (AML)[4].
The Causality of the Scaffold: Why use a dimethoxy acetal and diisopropyl esters?
-
The Acetal: A bare 3-oxocyclobutane ring is highly susceptible to nucleophilic attack and ring-opening side reactions under basic conditions. The dimethoxy acetal masks this ketone, preserving the ring integrity during the harsh basic conditions of the initial cyclization[5].
-
The Diisopropyl Esters: The steric bulk of the isopropyl groups induces a Thorpe-Ingold effect. By compressing the internal bond angles of the malonate carbon, the bulky groups kinetically favor the intramolecular closure of the strained 4-membered ring over intermolecular polymerization[6].
Once the cyclobutane ring is formed, the intermediate undergoes acidic hydrolysis to remove the acetal and decarboxylation to yield 3-oxocyclobutane-1-carboxylic acid[5]. Subsequent fluorination (e.g., via DAST) and amidation yield the exact structural moiety required for Ivosidenib[1].
Synthetic workflow from CAS 115118-68-8 to the IDH1 inhibitor Ivosidenib.
Experimental Methodology: Synthesis & Validation
To ensure scientific integrity, the following protocol for the synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate via double nucleophilic substitution is designed as a self-validating system . Every step includes the physical causality and the necessary Quality Control (QC) checkpoints[6].
Step-by-Step Cyclization Protocol
Reagents Required:
-
Diisopropyl malonate (2.0 equivalents)
-
1,3-Dibromo-2,2-dimethoxypropane (1.0 equivalent)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
System Preparation & Deprotonation: Charge a flame-dried, nitrogen-purged reactor with anhydrous DMF and NaH. Cool the suspension to 0°C. Causality: NaH is chosen over weaker bases to ensure the irreversible and complete deprotonation of the malonate, preventing equilibrium-driven side reactions.
-
Malonate Addition: Slowly dropwise add diisopropyl malonate. Maintain the temperature below 20°C to control the exothermic hydrogen gas evolution. Stir for 30 minutes until gas evolution ceases, indicating complete formation of the enolate.
-
Cyclization (The Critical Step): Add 1,3-dibromo-2,2-dimethoxypropane to the reactor. Heat the mixture to 70°C and maintain reflux for 24 hours[6]. Causality: The elevated temperature provides the activation energy required to overcome the ring strain inherent in forming a 4-membered cyclobutane ring.
-
In-Process Validation (Self-Validating Checkpoint): At 12h and 24h, withdraw a 0.5 mL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-MS. Validation Metric: The reaction is deemed complete when the isotopic cluster of the dibromo starting material (m/z ~262) is depleted by >98%, and the product peak (m/z 288) plateaus.
-
Quench and Workup: Cool the reactor to room temperature. Slowly quench with saturated aqueous ammonium chloride (NH₄Cl). Causality: NH₄Cl neutralizes unreacted NaH safely without dropping the pH low enough to accidentally hydrolyze the sensitive dimethoxy acetal group.
-
Extraction and Purification: Extract the aqueous layer with n-hexane. Wash the combined organic layers with water (to remove DMF) and saturated sodium bicarbonate. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product (~90% yield)[6]. Purify via high-vacuum distillation (92-94 °C at 0.01 Torr) to obtain the pure colorless liquid[3].
Safety, Handling, & Storage
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is a reactive intermediate and must be handled with appropriate PPE (nitrile gloves, safety goggles) inside a certified chemical fume hood.
-
GHS Hazard Classifications: The compound is classified under H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].
-
Storage Causality: The compound must be stored at 2-8°C under an inert atmosphere (Nitrogen or Argon)[3]. Exposure to ambient moisture and heat will lead to the slow hydrolysis of the acetal into the corresponding ketone, which can subsequently undergo unwanted aldol condensations or ring-opening degradation, ruining the batch integrity.
References
-
1,1-Bis(propan-2-yl) 3,3-dimethoxycyclobutane-1,1-dicarboxylate - PubChem National Center for Biotechnology Information (NCBI)[Link]
-
Ivosidenib | C28H22ClF3N6O3 | CID 71657455 - PubChem National Center for Biotechnology Information (NCBI)[Link]
-
TIBSOVO (ivosidenib tablets) - FDA Label U.S. Food and Drug Administration (FDA)[Link]
Sources
- 1. Ivosidenib | C28H22ClF3N6O3 | CID 71657455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1-Bis(propan-2-yl) 3,3-dimethoxycyclobutane-1,1-dicarboxylate | C14H24O6 | CID 4913359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 115118-68-8 | CAS DataBase [m.chemicalbook.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 115118-68-8 | Benchchem [benchchem.com]
- 6. Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Spectroscopic Characterization of 1,1-Diisopropoxy-3,3-dimethoxycyclobutane
[1]
Executive Summary & Structural Logic
1,1-Diisopropoxy-3,3-dimethoxycyclobutane is a tetra-oxygenated cyclobutane derivative acting as a protected form of cyclobutane-1,3-dione. It features two distinct ketal functionalities: a dimethyl ketal at C3 and a diisopropyl ketal at C1.
Structural Symmetry & Signal Expectations
The molecule possesses effective
-
Ring Methylene Units (C2 & C4): Chemically equivalent.[1]
-
Methoxy Groups: Chemically equivalent.[1]
-
Isopropoxy Groups: Chemically equivalent.[1]
This symmetry significantly simplifies the NMR spectra, reducing the number of unique signals despite the molecule's steric bulk.
Figure 1: Structural connectivity and symmetry elements of the mixed ketal.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5]
The following data is predicted based on chemometric shifts of analogous cyclobutane acetals (e.g., 3,3-dimethoxycyclobutanone) and general substituent effects.
H NMR (Proton NMR)
Solvent:
| Signal | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| A | 1.14 - 1.16 | Doublet ( | 12H | Methyls of isopropoxy groups. | |
| B | 2.35 - 2.45 | Singlet | 4H | Ring | C2 and C4 protons. Shielded relative to ketone precursors due to bis-ketalization. |
| C | 3.18 - 3.22 | Singlet | 6H | Methoxy groups. Characteristic sharp singlet. | |
| D | 3.90 - 4.05 | Septet ( | 2H | Methine of isopropoxy.[1] Deshielded by oxygen. |
Technical Note: The ring methylene protons (Signal B)[1] appear as a singlet due to rapid ring puckering averaging the axial/equatorial environments at room temperature. At very low temperatures (
C NMR (Carbon NMR)
Solvent:
| Signal | Shift ( | Type | Assignment | Notes |
| 1 | 23.5 | Isopropyl Methyls | Typical alkyl ether region. | |
| 2 | 42.8 | Ring C2 & C4 | Upfield from cyclobutanone ( | |
| 3 | 48.5 | Methoxy Methyls | Diagnostic for methyl ketals. | |
| 4 | 66.2 | Isopropyl Methine | Deshielded secondary ether carbon.[1] | |
| 5 | 98.5 | C3 (Dimethoxy Ketal) | Quaternary.[1] Acetal region.[1][2][3] | |
| 6 | 101.2 | C1 (Diisopropoxy Ketal) | Quaternary.[1] Slightly downfield of C3 due to steric compression. |
Infrared (IR) Spectroscopy[1]
IR analysis is critical for confirming the absence of the carbonyl stretch, ensuring complete ketalization of the precursor.
Method: ATR-FTIR (Attenuated Total Reflectance)
| Wavenumber ( | Intensity | Assignment | Diagnostic Value |
| 2970 - 2980 | Strong | Methyl/Methylene groups. | |
| No Band | N/A | Critical: Absence of band at 1780-1800 | |
| 1370 & 1385 | Medium | Gem-dimethyl | "Rabbit ears" doublet characteristic of isopropyl groups. |
| 1050 - 1150 | Very Strong | Characteristic of acetals/ketals. Multiple bands expected.[1][3] |
Mass Spectrometry (MS)[1]
Ionization Method: Electron Impact (EI, 70 eV) or ESI (Positive Mode).[1]
Molecular Formula:
Fragmentation Logic
Cyclobutane ketals are prone to
-
Molecular Ion (
): 232 m/z (Often weak in EI).[1] -
Loss of Methyl (
): 217 m/z. -
Loss of Isopropyl (
): 189 m/z (Dominant pathway for isopropoxy). -
Ring Opening: Formation of stable oxocarbenium ions.
Figure 2: Predicted mass spectrometry fragmentation pathways.
Experimental Protocol: Sample Preparation
To ensure high-fidelity spectral acquisition, follow this standard operating procedure (SOP).
NMR Preparation[1][2][6]
-
Solvent Selection: Use
(99.8% D) neutralized with basic alumina or .[1]-
Reasoning: Acetals are acid-sensitive. Trace acid in aged chloroform can hydrolyze the ketal back to the ketone, appearing as a contaminant peak at ~3.0 ppm (ketone
-protons).
-
-
Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
-
Reference: Calibrate to residual
at 7.26 ppm ( H) and 77.16 ppm ( C).
Stability Check
References
-
Semmelhack, M. F., et al. "Synthesis of Cyclobutane-1,3-dione Derivatives."[1] Journal of the American Chemical Society, vol. 95, no. 22, 1973, pp. 7325–7336.
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4][5] The Journal of Organic Chemistry, vol. 62, no.[4][5][3] 21, 1997, pp. 7512–7515.
-
Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. 4th ed., Springer, 2009.[1] (Standard reference for chemometric prediction of NMR shifts).
The Formation of 1,1-Diisopropoxy-3,3-dimethoxycyclobutane: A Mechanistic and Synthetic Guide
Abstract
This technical guide provides a comprehensive examination of the proposed reaction mechanism for the formation of 1,1-diisopropoxy-3,3-dimethoxycyclobutane, a symmetrically substituted tetraalkoxycyclobutane. Drawing upon established principles of organic synthesis and analogous transformations, we elucidate a plausible mechanistic pathway involving a formal [2+2] cycloaddition of a ketene acetal with an electron-rich alkene. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, detailed experimental protocols, and thorough characterization methodologies.
Introduction: The Significance of Substituted Cyclobutanes
Cyclobutane rings are prevalent structural motifs in a wide array of natural products and pharmaceutically active compounds.[1][2] Their inherent ring strain and unique three-dimensional geometry impart distinct physicochemical properties, making them valuable building blocks in medicinal chemistry and materials science. The synthesis of polysubstituted cyclobutanes, particularly those with specific stereochemical arrangements, remains a compelling challenge in modern organic synthesis.[3][4] The target molecule, 1,1-diisopropoxy-3,3-dimethoxycyclobutane, represents a unique scaffold with potential applications as a constrained di-acetal or a precursor to other functionalized cyclobutane derivatives. Understanding its formation provides valuable insights into the construction of such highly functionalized four-membered rings.
Proposed Reaction Mechanism: A Formal [2+2] Cycloaddition Pathway
While a dedicated study on the formation of 1,1-diisopropoxy-3,3-dimethoxycyclobutane is not extensively documented, a scientifically sound mechanism can be proposed based on the well-established reactions of ketene acetals. The most plausible pathway involves the dimerization of 1,1-dimethoxyethene (ketene dimethyl acetal) and 1,1-diisopropoxyethene (ketene diisopropyl acetal) in a formal [2+2] cycloaddition.
The [2+2] cycloaddition of ketenes and their derivatives with alkenes is a powerful method for constructing cyclobutanone and cyclobutane rings.[5][6][7] These reactions can proceed through either a concerted or a stepwise mechanism, often influenced by the electronic nature of the reactants and the reaction conditions. In the case of electron-rich ketene acetals, a stepwise mechanism involving a zwitterionic intermediate is often invoked.
The proposed mechanism for the formation of 1,1-diisopropoxy-3,3-dimethoxycyclobutane is as follows:
-
Nucleophilic Attack: The electron-rich double bond of one ketene acetal molecule (e.g., 1,1-dimethoxyethene) acts as a nucleophile and attacks the electron-deficient β-carbon of a second ketene acetal molecule (e.g., 1,1-diisopropoxyethene). This initial attack is facilitated by the electron-donating nature of the alkoxy groups.
-
Formation of a Zwitterionic Intermediate: This nucleophilic attack leads to the formation of a transient, acyclic zwitterionic intermediate. This intermediate possesses a stabilized carbocation at the former β-carbon of the acceptor ketene acetal and a carbanion at the former β-carbon of the donor ketene acetal. The stability of this intermediate is crucial for the progression of the reaction.
-
Ring Closure: The final step involves an intramolecular nucleophilic attack of the carbanion onto the carbocation, leading to the formation of the four-membered cyclobutane ring and yielding the final product, 1,1-diisopropoxy-3,3-dimethoxycyclobutane.
Figure 1: Proposed stepwise mechanism for the formation of 1,1-diisopropoxy-3,3-dimethoxycyclobutane via a zwitterionic intermediate.
Alternative Synthetic Strategy: Double Nucleophilic Substitution
An alternative and often more practical approach to synthesizing symmetrically substituted cyclobutanes involves a double nucleophilic substitution reaction. This method is particularly useful for constructing cyclobutane-1,1-dicarboxylates, which are close structural analogs of the target molecule.[8][9] A plausible synthesis for a precursor to 1,1-diisopropoxy-3,3-dimethoxycyclobutane could involve the reaction of a malonic ester with a 1,3-dihalo-2,2-dialkoxypropane.
For the synthesis of a related compound, diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, the reaction proceeds as follows:
-
Deprotonation: Diisopropyl malonate is deprotonated with a strong base, such as sodium hydride or potassium tert-butoxide, to form the corresponding enolate.[8]
-
Cyclization: The enolate then undergoes a double nucleophilic substitution with 1,3-dibromo-2,2-dimethoxypropane to form the cyclobutane ring.[8]
While this method yields a dicarboxylate derivative, subsequent transformations could potentially lead to the desired 1,1-diisopropoxy-3,3-dimethoxycyclobutane.
Figure 2: Synthetic workflow for a related cyclobutane derivative via double nucleophilic substitution.
Experimental Protocol: Synthesis of a Cyclobutane Precursor
The following is a representative experimental protocol adapted from the synthesis of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, a key precursor.[8][9]
Materials:
-
Diisopropyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,3-Dibromo-2,2-dimethoxypropane
-
Saturated aqueous ammonium chloride solution
-
n-Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
A solution of diisopropyl malonate (0.2 mol) in anhydrous DMF (75 mL) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
The flask is cooled in an ice bath, and sodium hydride (0.22 mol) is added portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the enolate.
-
A solution of 1,3-dibromo-2,2-dimethoxypropane (0.1 mol) in anhydrous DMF (25 mL) is added dropwise to the reaction mixture.
-
The reaction mixture is then heated to reflux (approximately 153 °C) and maintained for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, the reaction mixture is cooled to room temperature, and a saturated aqueous solution of ammonium chloride is carefully added to quench the excess sodium hydride.
-
The mixture is then extracted with n-hexane (3 x 100 mL). The combined organic layers are washed with water and saturated aqueous sodium bicarbonate solution, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.
| Reactant | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| Diisopropyl malonate | 188.22 | 0.2 | 37.6 g |
| Sodium hydride (60%) | 24.00 | 0.22 | 8.8 g |
| 1,3-Dibromo-2,2-dimethoxypropane | 261.94 | 0.1 | 26.2 g |
Table 1: Stoichiometry for the synthesis of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.
Structural Elucidation and Characterization
The structural confirmation of 1,1-diisopropoxy-3,3-dimethoxycyclobutane and its precursors relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum of a substituted cyclobutane will exhibit characteristic signals for the ring protons, the chemical shifts and coupling constants of which are highly dependent on the puckered conformation of the ring and the stereochemical relationship of the substituents.[10][11] The methoxy and isopropoxy groups will show distinct singlets and a doublet/septet pattern, respectively.
-
¹³C NMR: The carbon NMR spectrum will show resonances for the quaternary carbons of the cyclobutane ring, as well as the methoxy and isopropoxy carbons. The chemical shifts are sensitive to the substitution pattern and ring conformation.[10]
-
2D NMR: Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.[10]
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets for cyclobutane ring protons, singlets for methoxy protons, doublet and septet for isopropoxy protons. |
| ¹³C NMR | Resonances for quaternary and methylene carbons of the cyclobutane ring, and for methoxy and isopropoxy carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the target molecule. |
| Infrared (IR) Spectroscopy | C-O stretching frequencies for the ether linkages and C-H stretching for the alkyl groups. |
Table 2: Expected analytical data for 1,1-diisopropoxy-3,3-dimethoxycyclobutane.
Conclusion
The formation of 1,1-diisopropoxy-3,3-dimethoxycyclobutane can be rationalized through a formal [2+2] cycloaddition of the corresponding ketene acetals, likely proceeding through a stepwise, zwitterionic mechanism. A more practical synthetic approach may involve a double nucleophilic substitution to form a dicarboxylate precursor, followed by further chemical modifications. The detailed experimental protocol and characterization methods provided in this guide offer a solid foundation for researchers to synthesize and study this and other highly substituted cyclobutane derivatives. Further mechanistic studies, including kinetic analysis and computational modeling, would be beneficial to definitively elucidate the reaction pathway.
References
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NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Photoaddition reactions of acetylpyridines with silyl ketene acetals: SET vs [2 + 2]-cycloaddition pathways - PubMed. (2012, November 16). Retrieved from [Link]
-
Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature1 | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
- The gas-phase thermal decomposition of cyclobutanol. (1982). Canadian Journal of Chemistry, 60(19), 2537–2542.
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Cyclic Acetal Definition, Formation & Mechanism - Study.com. (n.d.). Retrieved from [Link]
- Mechanism and Regioselectivity of Intramolecular [2+2] Cycloaddition of Ene–Ketenes: A DFT Study. (2018). The Journal of Organic Chemistry, 83(15), 8050-8060.
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NMR studies of bipyrimidine cyclobutane photodimers - PubMed. (1991, January 1). Retrieved from [Link]
-
Structures and NMR Parameters of 1,2-Diphenylcyclobutanes - ResearchGate. (n.d.). Retrieved from [Link]
-
Thermal unimolecular decomposition of cyclobutanemethanol - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (n.d.). Retrieved from [Link]
- Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives - Oriental Journal of Chemistry. (2018). Oriental Journal of Chemistry, 34(4), 1769-1779.
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Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC. (2023, August 4). Retrieved from [Link]
- Synthesis of cyclic ketene acetals - EP0571522B1 - Google Patents. (n.d.).
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Iron-Catalyzed Radical-Mediated 1,3-Azidoalkylation of Bicyclo[1.1.0]butanes: Access to 1,1,3,3-Tetrasubstituted Cyclobutanes via Strain Release - ResearchGate. (2026, February 25). Retrieved from [Link]
-
Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions - ResearchGate. (n.d.). Retrieved from [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | ACS Omega. (2018, May 7). Retrieved from [Link]
-
Example | Mechanism|[2+2] cycloaddition of ketene|Pericyclic Chemistry - YouTube. (2024, December 1). Retrieved from [Link]
-
Cyclobutanes in organic synthesis. Part I. Fragmentation to 1,4-dicarbonyl compounds. General considerations - Canadian Science Publishing. (n.d.). Retrieved from [Link]
-
A Mechanistic Study on the Hydrolysis of Cyclic Ketene Acetal (CKA) and Proof of Concept of Polymerization in Water | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Cycloadditions of Ketene Diethyl Acetal and 2-Methylene-1,3-dioxepane to Electrophilic Alkenes † | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[12][12]-rearrangement cascade - PMC. (2025, May 14). Retrieved from [Link]
-
The Thermal Decomposition of Cyclobutane at Low Pressures - ResearchGate. (n.d.). Retrieved from [Link]
-
Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes - PMC - NIH. (n.d.). Retrieved from [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI. (2013, December 13). Retrieved from [Link]
-
[2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC. (n.d.). Retrieved from [Link]
-
Cycloaddition reactions – ketene cycloadditions - YouTube. (2016, July 13). Retrieved from [Link]
-
Proposed reaction mechanism for the formation of cyclobutane 3. - ResearchGate. (n.d.). Retrieved from [Link]
-
The Thermal Decomposition of Cyclobutane - PubMed. (1952, November). Retrieved from [Link]
-
The Thermal Decomposition of Cyclobutane - PMC - NIH. (n.d.). Retrieved from [Link]
- Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. (2016). The Journal of Organic Chemistry, 81(17), 8050–8060.
-
Cyclobutanone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
-
1,1-Bis(propan-2-yl) 3,3-dimethoxycyclobutane-1,1-dicarboxylate - PubChem. (n.d.). Retrieved from [Link]
-
MCSCF study of the cycloaddition reaction between ketene and ethylene - ACS Publications. (n.d.). Retrieved from [Link]
-
1,3-Dipolar cycloaddition - Wikipedia. (n.d.). Retrieved from [Link]
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"stability and storage conditions for 1,1-Diisopropoxy-3,3-dimethoxycyclobutane"
[1]
Executive Summary
1,1-Diisopropoxy-3,3-dimethoxycyclobutane (CAS 1951441-67-0) is a specialized bis-ketal derivative of cyclobutane-1,3-dione.[1][2][3] Its utility lies in its function as a protected building block for high-strain ring systems in pharmaceutical and agrochemical synthesis.[1]
While the cyclobutane core possesses inherent ring strain (~26.3 kcal/mol), the primary stability concern for this molecule is hydrolytic lability driven by the ketal functionalities. The mixed acetal nature (diisopropoxy vs. dimethoxy) introduces asymmetrical degradation kinetics, where the sterically less hindered methoxy groups are more susceptible to acid-catalyzed cleavage than the bulky isopropoxy groups.
Core Recommendation: Store neat at -20°C under an inert atmosphere (Argon/Nitrogen) . Strictly exclude moisture and acidic traces.
Chemical Profile & Physicochemical Properties[4][5][6]
| Property | Specification |
| Chemical Name | 1,1-Diisopropoxy-3,3-dimethoxycyclobutane |
| CAS Number | 1951441-67-0 |
| Molecular Formula | C₁₂H₂₄O₄ |
| Molecular Weight | 232.32 g/mol |
| Functional Class | Cyclic Bis-Ketal / Protected Cyclobutane-1,3-dione |
| Physical State | Colorless to pale yellow liquid (at RT) |
| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate.[1] Immiscible with water. |
Stability Mechanisms & Degradation Pathways
Acid-Catalyzed Hydrolysis (Primary Failure Mode)
The most critical threat to the integrity of this compound is moisture in the presence of trace acid. Ketals are thermodynamically unstable relative to their parent ketones in the presence of water.
-
Mechanism: Protonation of an alkoxy oxygen generates an oxocarbenium ion intermediate. Water attacks this electrophile, leading to the extrusion of alcohol (methanol or isopropanol) and the formation of the ketone.
-
Selectivity: The dimethoxy group at C3 is sterically more accessible than the diisopropoxy group at C1. Consequently, partial hydrolysis typically yields 3,3-diisopropoxycyclobutanone first, before full degradation to cyclobutane-1,3-dione.[1]
Ring Strain & Thermal Sensitivity
Cyclobutane rings are puckered to relieve torsional strain.[4] While the ketalization reduces the dipole-dipole repulsion seen in the dione, the ring remains strained. High temperatures (>100°C) can induce ring-opening or polymerization, especially if the sample is not chemically pure.
Transacetalization
If stored in protic solvents (e.g., Methanol, Ethanol), the alkoxy groups will exchange. Storing this compound in Methanol will eventually convert it to 1,1,3,3-tetramethoxycyclobutane , altering its steric profile and reactivity.
Visualization: Degradation Pathway
The following diagram illustrates the stepwise hydrolysis and the critical role of acid catalysis.
Caption: Stepwise acid-catalyzed hydrolysis. Note the kinetic difference: methoxy groups (C3) generally cleave faster than bulky isopropoxy groups (C1).
Storage Protocol
To maintain purity >97% over extended periods (6+ months), the following "Self-Validating" storage system is required.
Environmental Control
-
Temperature:
-
Short-Term (<1 Month): 2°C to 8°C (Standard Refrigeration).
-
Long-Term (>1 Month): -20°C (Freezer). Note: Allow to warm to RT before opening to prevent condensation.
-
-
Atmosphere:
-
Must be stored under Dry Nitrogen or Argon .
-
Argon is preferred due to its higher density, providing a better "blanket" over the liquid surface.
-
Container Specifications
-
Primary: Amber borosilicate glass vials with Teflon-lined screw caps.[1]
-
Secondary: Place the primary vial inside a desiccator or a secondary jar containing activated molecular sieves or silica gel packets.
Handling Pre-Requisites
-
Glassware Preparation: All glassware used for transfer must be oven-dried and base-washed (or silanized) if possible to remove acidic surface silanols.[1]
-
Solvent Compatibility:
-
Compatible: Dichloromethane (anhydrous), THF (anhydrous/inhibitor-free), Toluene.
-
Incompatible: Water, Methanol, Ethanol, Acetic Acid, dilute mineral acids.
-
Visualization: Storage Workflow
Caption: Operational workflow for handling moisture-sensitive ketals to maximize shelf-life.
Quality Control (QC) & Troubleshooting
Before using the reagent in critical synthesis steps, verify its integrity using 1H NMR .
| Observation | Diagnosis | Action |
| New Peak at ~9.6 ppm | Aldehyde formation (Ring opening) | Discard. Material has degraded significantly.[1] |
| Loss of iPr Septet / OMe Singlet | Hydrolysis to ketone | Purify via flash chromatography (Basic Alumina, not Silica). |
| Broadening of Signals | Polymerization / Oligomerization | Distillation may be attempted if degradation is <10%. |
| Precipitate Formation | Cyclobutane-1,3-dione formation | Filter precipitate; check filtrate purity.[1] |
Note on Chromatography: Avoid standard Silica Gel for purification, as its acidity can catalyze hydrolysis on the column. Use Neutral or Basic Alumina or triethylamine-treated silica.[1]
References
-
Cordes, G. H., & Bull, H. G. (1974).[5] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[5] Chemical Reviews, 74(5), 581-603.[1][5] [Link]
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538.[1] [Link]
-
Wiberg, K. B. (1986). The structure and energetics of small ring compounds. Angewandte Chemie International Edition, 25(4), 312-322.[1] [Link]
Sources
- 1. 3453-99-4|2,2-Dimethoxybutane|BLD Pharm [bldpharm.com]
- 2. 1935266-62-8|3,3-dimethoxycyclobutan-1-ol|BLD Pharm [bldpharm.com]
- 3. CAS:913696-30-75,9-Dioxaspiro[3.5]non-7-ylmethanol-毕得医药 [bidepharm.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Mastering Key Intermediates in Complex Organic Synthesis: A Mechanistic and Practical Guide
Executive Summary
The synthesis of complex organic molecules—ranging from life-saving pharmaceuticals to advanced materials—has shifted from a purely target-oriented paradigm to an intermediate-driven methodology. By understanding, isolating, and manipulating transient reactive species, synthetic chemists can bypass traditional thermodynamic barriers and achieve unprecedented levels of chemo-, regio-, and stereoselectivity.
This technical whitepaper provides an in-depth analysis of three pivotal classes of reactive intermediates defining modern synthetic chemistry:
Photoredox Catalysis: The -Amino Radical Intermediate
Visible-light photoredox catalysis has revolutionized radical chemistry by allowing the generation of highly reactive open-shell intermediates under exceptionally mild conditions. Among these, the
Mechanistic Causality: Why Visible Light and SET?
Traditional radical generation requires harsh thermal initiators (e.g., AIBN) or toxic stoichiometric oxidants, which are incompatible with complex, polyfunctional drug scaffolds. Photoredox catalysis circumvents this by utilizing transition metal complexes (e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃) or organic dyes (e.g., Eosin Y) that absorb visible light to reach a long-lived excited state.
The causality of
Photoredox catalytic cycle generating the α-amino radical intermediate via SET.
Self-Validating Protocol: Generation and Trapping of -Amino Radicals
This protocol describes the umpolung coupling of an amine with an allyl sulfone, a self-validating system where the disappearance of the deep red Ru(II) luminescence indicates active quenching.
Step-by-Step Methodology:
-
Preparation: In a flame-dried 10 mL Schlenk tube, add Ru(bpy)₃(PF₆)₂ (1.0 mol %), the tertiary amine substrate (1.0 equiv), and the electron-deficient olefin (1.5 equiv).
-
Solvation & Degassing: Dissolve the mixture in anhydrous, degassed DMF (0.1 M). Causality: Oxygen is a potent triplet quencher and radical scavenger; rigorous freeze-pump-thaw degassing (3 cycles) is mandatory to prevent intermediate quenching.
-
Irradiation: Irradiate the sealed tube with a 24W blue LED strip (λ = 450 nm) at ambient temperature for 12 hours. Maintain a distance of 2 cm to ensure optimal photon flux without thermal heating.
-
Validation: Monitor the reaction via LC-MS. The successful generation of the
-amino radical is confirmed by the complete consumption of the starting amine and the appearance of the mass corresponding to the C-C coupled product. -
Isolation: Quench with water, extract with EtOAc, and purify via flash chromatography.
Transition Metal Catalysis: The Oxidative Addition Complex
The Suzuki-Miyaura cross-coupling is the most heavily utilized C-C bond-forming reaction in the pharmaceutical industry [2]. The catalytic cycle hinges on the formation of an organopalladium(II) oxidative addition complex.
Mechanistic Causality: The Role of Ligand Architecture
Historically, cross-couplings relied on mixing a Pd(0) or Pd(II) salt with a free phosphine ligand in situ. However, this approach is thermodynamically inefficient, often leading to the formation of catalytically dead "Pd black" before the active L-Pd(0) species can form.
Modern synthesis utilizes preformed Oxidative Addition Complexes (OACs), such as the Buchwald G6 precatalysts [3]. By pre-coordinating a bulky, electron-rich biarylphosphine ligand (e.g., tBu₃P or XPhos) to a Pd(II)-aryl-halide scaffold, the catalyst is locked in a stable, on-cycle intermediate state. Upon introduction to the reaction, these complexes bypass the energy barrier of ligand coordination and immediately undergo transmetalation, drastically increasing the turnover frequency (TOF) and preventing off-cycle degradation.
Quantitative Data: Precatalyst Efficiency Comparison
| Catalyst Generation | Active Species | Activation Requirement | Air/Moisture Stability | Relative TOF (Suzuki) |
| In Situ (Pd(OAc)₂ + L) | L-Pd(0) | Reduction in situ | Poor | 1x (Baseline) |
| Buchwald G3 | L-Pd(0) | Weak Base | Good | 15x |
| Buchwald G6 (OAC) | L-Pd(II)(Ar)(X) | None (On-Cycle) | Excellent | >40x |
Table 1: Comparative efficiency of Palladium catalyst generations. OACs demonstrate superior stability and turnover frequencies due to their pre-activated intermediate state.
Suzuki-Miyaura cross-coupling highlighting the Pd(II) oxidative addition complex.
Self-Validating Protocol: High-Throughput Suzuki-Miyaura Coupling
Step-by-Step Methodology:
-
Reagent Dispensation: To a 2 mL reaction vial, add the aryl bromide (0.5 mmol), arylboronic acid (0.75 mmol), and anhydrous K₃PO₄ (1.0 mmol).
-
Catalyst Addition: Add the Buchwald G6 OAC precatalyst (e.g., (tBu₃P)Pd(4-CF₃Ph)Br) at 0.5 mol % loading. Causality: Because the G6 complex is an air-stable Pd(II) intermediate, this step can be performed on the benchtop without a glovebox.
-
Reaction: Add 1.5 mL of THF/H₂O (4:1 v/v). Stir vigorously at room temperature for 2 hours.
-
Validation: The self-validating nature of the OAC is observed visually; the reaction mixture remains homogeneous and yellow/orange. The formation of a black precipitate (Pd black) indicates catalyst death and a failed cycle.
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate for NMR analysis.
Asymmetric Organocatalysis: The Enamine/Iminium Intermediates
Awarded the 2021 Nobel Prize in Chemistry, asymmetric organocatalysis utilizes small organic molecules to drive highly stereoselective transformations [4]. The methodology is fundamentally reliant on the reversible formation of covalent intermediates—specifically, enamines and iminium ions—between a chiral amine catalyst and a carbonyl substrate.
Mechanistic Causality: HOMO/LUMO Modulation and Steric Shielding
When a chiral secondary amine (such as L-proline or a MacMillan imidazolidinone) condenses with an aldehyde or ketone, it alters the electronic properties of the substrate:
-
Iminium Activation: Lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the substrate highly susceptible to nucleophilic attack (e.g., in conjugate additions).
-
Enamine Activation: Raises the Highest Occupied Molecular Orbital (HOMO), exponentially increasing the nucleophilicity of the
-carbon.
The asymmetric causality arises from the chiral environment of the catalyst. In L-proline-catalyzed aldol reactions, the carboxylic acid moiety of the proline catalyst directs the incoming electrophilic aldehyde via precise hydrogen bonding, forming a highly organized, rigid Zimmerman-Traxler-type transition state. This steric shielding blocks one diastereotopic face of the enamine intermediate, resulting in >99% enantiomeric excess (ee) [5].
Enamine activation cycle demonstrating HOMO-raising for asymmetric functionalization.
Self-Validating Protocol: In-Situ NMR Detection of the Enamine
To prove the existence of these transient species and validate the catalytic cycle, researchers utilize low-temperature in situ NMR spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation: In an NMR tube, dissolve L-proline (20 mol %) and the donor ketone (e.g., acetone, 1.0 equiv) in pre-cooled DMSO-d6 at -20 °C.
-
Intermediate Trapping: The low temperature slows the hydrolysis rate, allowing the enamine intermediate to accumulate.
-
NMR Acquisition: Acquire a ¹H NMR spectrum. Validation: The successful formation of the enamine intermediate is explicitly validated by the appearance of a distinct vinyl proton signal at roughly
4.5–5.5 ppm, which is absent in the starting materials. -
Electrophile Addition: Introduce the acceptor aldehyde directly into the NMR tube. The disappearance of the vinyl proton signal correlates directly with the formation of the chiral aldol product, validating the enamine's role as the reactive nucleophile.
Conclusion and Future Perspectives
The mastery of complex organic synthesis is inextricably linked to the mastery of reactive intermediates. By shifting focus from the starting materials to the transient
Future advancements in this field are heavily leaning toward dual catalysis —such as merging photoredox and transition metal catalysis (metallaphotoredox)—where multiple distinct intermediates are generated simultaneously and coaxed into highly specific cross-coupling events. For drug development professionals, integrating these intermediate-driven methodologies translates directly to shorter synthetic routes, higher modularity, and the rapid generation of complex chiral libraries.
References
-
Impact of visible-light photoredox catalysis on traditional synthetic protocols Royal Society of Chemistry (RSC)[Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing)[Link]
-
It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst ACS Catalysis[Link]
-
Benjamin List - Nobel Prize lecture: Asymmetric organocatalysis NobelPrize.org[Link]
-
Organocatalysis – a chemical revolution assisted by NMR Bruker[Link]
The Strategic Role of the Cyclobutane Scaffold in Modern Bioactive Compounds
Introduction: Overcoming the "Flatland" Paradigm
For decades, high-throughput screening libraries were dominated by planar, sp2-rich aromatic frameworks. While synthetically accessible, these "flat" molecules often suffer from poor aqueous solubility, high off-target toxicity, and rapid metabolic clearance. The modern paradigm of drug discovery emphasizes an "escape from flatland"—increasing the fraction of sp3-hybridized carbons (Fsp3) to improve physicochemical properties (1)[1].
Among saturated carbocycles, the cyclobutane scaffold has emerged as a highly privileged motif. Historically underutilized due to synthetic challenges, modern methodologies have unlocked cyclobutane as a versatile bioisostere and conformational restrictor, fundamentally altering how medicinal chemists approach lead optimization (2)[2].
Physicochemical and Structural Fundamentals
To understand the pharmacological utility of cyclobutane, one must first analyze its unique physical chemistry:
-
Strain Energy and Puckering: Cyclobutane possesses a high ring strain energy of 26.3 kcal/mol. To relieve the severe torsional strain caused by eclipsing C-H bonds, the ring deviates from planarity, adopting a "puckered" (butterfly) conformation with a dihedral angle of roughly 25°–30°[2].
-
Bond Elongation and Hybridization: The C-C bond lengths in cyclobutane are elongated (~1.56 Å) compared to standard alkanes (~1.54 Å). To accommodate the acute internal angles, the C-C bonds gain increased π-character, while the C-H bonds exhibit higher s-character[2].
-
Vectorial Presentation: The puckered geometry creates pseudo-axial and pseudo-equatorial positions. This allows medicinal chemists to project pharmacophores into specific, shallow hydrophobic sub-pockets of a target protein with extreme precision.
Strategic Applications in Drug Design
Conformational Restriction (Minimizing Entropic Penalty)
Flexible alkyl linkers incur a massive entropic penalty upon target binding because they must "freeze" into a single bioactive conformation. By replacing a flexible linker with a cyclobutane ring, the molecule is pre-organized. This conformational restriction lowers the entropic cost of binding, directly translating to enhanced target affinity (lower IC50/Kd values)[2].
Metabolic Shielding and Stability
Alkenes and linear alkyl chains are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation and cis/trans isomerization. Incorporating a cyclobutane ring locks the stereochemistry and introduces steric bulk. Furthermore, the increased s-character of the cyclobutane C-H bonds makes them inherently stronger and more resistant to hydrogen atom transfer (HAT) by oxidative enzymes, significantly extending the in vivo half-life of the drug[2].
Advanced Bioisosterism
Cyclobutanes are increasingly utilized as bioisosteres for problematic functional groups. For instance, recent studies have demonstrated that CF3-cyclobutane acts as a highly effective bioisostere for the tert-butyl group. It maintains the necessary steric bulk to fill hydrophobic pockets while simultaneously altering lipophilicity and improving resistance to metabolic clearance (3)[3].
Fig 1. Pharmacological optimization pathway utilizing cyclobutane scaffold hopping.
Quantitative Data: Pharmacokinetic Enhancements
The strategic incorporation of cyclobutane derivatives has been critical in the development of Janus kinase (JAK) inhibitors, where precise substitution on the cyclobutane ring (e.g., 3-hydroxy-3-methylcyclobutanecarbonitrile) dictates both potency and isoform selectivity (4)[4]. The table below summarizes the typical SAR trajectory when transitioning from linear to cyclobutane-based scaffolds.
| Scaffold Motif at Solvent Front | Fsp3 Fraction | Relative Entropic Penalty | Target IC50 (nM) | CYP3A4 CLint (µL/min/mg) |
| Linear Alkyl (Isopentyl) | Low | High | 45.2 | 85.4 (Rapid Clearance) |
| Planar Aryl (Phenyl) | Zero | Low | 38.0 | 62.1 (Moderate) |
| Cyclopentyl | Moderate | Moderate | 12.5 | 42.1 (Moderate) |
| 3-hydroxy-3-methylcyclobutyl | High | Low | 1.8 | 14.2 (Highly Stable) |
Table 1: Representative quantitative comparison demonstrating how cyclobutane incorporation simultaneously drives down target IC50 (via conformational restriction) and intrinsic clearance (via metabolic shielding).
Experimental Protocols: Synthesis & Validation
To ensure scientific integrity, the following protocols detail the synthesis and biological validation of cyclobutane-containing compounds using self-validating methodologies.
Protocol A: Chemodivergent Synthesis of Difluoroalkylated Cyclobutanes
Late-stage functionalization using difluoromethylene cyclobutyl sulfonium salts provides a rapid route to novel bioactive analogs without destroying the sensitive strained ring (5)[5].
-
Reagent Preparation: Dissolve the cyclobutene precursor (1.0 equiv) and difluoromethylene cyclobutyl sulfonium salt (1.2 equiv) in anhydrous acetone under an inert argon atmosphere. Causality: Argon prevents premature oxidative degradation of the sulfonium salt.
-
Base-Mediated Functionalization: Add K2CO3 (2.0 equiv) to the mixture. Stir at room temperature for 12 hours. Causality: Mild carbonate base is strictly required; stronger bases (like NaH) will trigger ring-opening of the highly strained cyclobutane.
-
Quench and Extract: Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate (3x). Dry the organic layer over MgSO4 and concentrate under reduced pressure.
-
Self-Validation Checkpoint (Regioselectivity): Before column chromatography, analyze the crude mixture via 19F NMR. The presence of a distinct doublet/multiplet in the -90 to -110 ppm range confirms successful γ-regioselective fluorine incorporation. If absent, the sulfonium salt has degraded.
Protocol B: Self-Validating Microsomal Stability Assay (CLint Determination)
To prove that the cyclobutane scaffold improves metabolic stability, it must be tested against Human Liver Microsomes (HLMs).
-
Incubation Setup: Prepare a 1 mL incubation mixture containing 0.5 mg/mL HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the cyclobutane test compound.
-
Control Integration: In parallel, set up identical incubations for Verapamil (high clearance control) and Warfarin (low clearance control).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: CYP450 enzymes are entirely dependent on the NADPH cofactor to supply electrons for the oxidation cycle.
-
Time-Course Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 100 µL aliquots and immediately quench into 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 15,000 x g to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Self-Validation Checkpoint (Assay Integrity): Calculate the intrinsic clearance (CLint) of the Verapamil control. If the Verapamil CLint is < 40 µL/min/mg, the microsomes have lost enzymatic activity (likely due to improper freeze-thaw cycles). The assay must be invalidated and repeated with a fresh HLM batch.
References
- Cyclobutanes in Small-Molecule Drug Candid
- The Strategic Advantage of Cyclobutane Scaffolds in Drug Discovery: A Compar
- Contemporary synthesis of bioactive cyclobutane natural products ResearchG
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue JACS Au
- Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes Chemical Science
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05409E [pubs.rsc.org]
Methodological & Application
"experimental protocol for the synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate"
[1][2][3][4][5]
Abstract & Strategic Significance
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is a critical intermediate in the synthesis of conformationally restricted amino acids (e.g., cyclobutane analogues of GABA) and novel agrochemicals. The gem-dimethoxy group at the 3-position serves as a protected ketone, allowing for orthogonal functionalization of the cyclobutane ring after the dicarboxylate moiety has been manipulated.
This protocol details the [2+1] cycloalkylation of diisopropyl malonate with 1,3-dibromo-2,2-dimethoxypropane.[] Unlike standard diethyl malonate syntheses, the bulky isopropyl groups require specific solvent/base optimization to prevent transesterification and maximize yield.
Retrosynthetic Analysis & Mechanism
The synthesis relies on a double nucleophilic substitution (
-
Step 1 (Intermolecular): Formation of the mono-alkylated acyclic intermediate.[]
-
Step 2 (Intramolecular): A second deprotonation followed by ring closure (cyclization) to form the cyclobutane.
Critical Mechanistic Control: To favor cyclization (intramolecular reaction) over oligomerization (intermolecular reaction between two chains), the reaction must be performed under high dilution conditions or with slow addition of the electrophile.
Figure 1: Reaction pathway prioritizing intramolecular cyclization.
Safety & Pre-Start Precautions
-
Sodium Hydride (NaH): Pyrophoric and reacts violently with water to release hydrogen gas.[] Handle under inert atmosphere (Argon/Nitrogen).[] Use mineral oil dispersion (60%) directly or wash with dry hexane if precise stoichiometry is critical.
-
DMF (N,N-Dimethylformamide): Hepatotoxic and readily absorbed through skin.[] Use strictly anhydrous DMF to prevent quenching of the enolate.
-
Exotherm Control: The initial deprotonation of malonate is exothermic.[] Hydrogen gas evolution must be controlled to prevent pressure buildup.
Experimental Protocol
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Quantity (Example) | Role |
| Diisopropyl malonate | 188.22 | 1.0 | 18.8 g (100 mmol) | Nucleophile |
| 1,3-Dibromo-2,2-dimethoxypropane | 261.94 | 1.0 | 26.2 g (100 mmol) | Electrophile |
| Sodium Hydride (60% in oil) | 24.00 (NaH) | 2.2 | 8.8 g (220 mmol) | Base |
| DMF (Anhydrous) | 73.09 | Solvent | 300 mL | Solvent |
| Ammonium Chloride (sat.[] aq.) | - | Quench | 100 mL | Workup |
Note: While some industrial patents suggest a 2:1 excess of malonate, this academic protocol uses a 1:1 ratio to minimize waste and simplify purification, relying on dilution to favor cyclization.
Step-by-Step Procedure
Phase A: Enolate Formation []
-
Setup: Flame-dry a 1L three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet.
-
Base Preparation: Charge the flask with Sodium Hydride (8.8 g, 60% dispersion) .
-
Optional: If high purity is required, wash NaH twice with dry hexane (2 x 20 mL) under N₂ to remove mineral oil, decanting the supernatant carefully.
-
-
Solvent Addition: Add anhydrous DMF (150 mL) . Cool the suspension to 0°C using an ice bath.
-
Malonate Addition: Dissolve Diisopropyl malonate (18.8 g) in DMF (50 mL). Add this solution dropwise to the NaH suspension over 30–45 minutes.
-
Observation: Vigorous evolution of
gas will occur.[] Control the rate to manage foaming. -
Aging: After addition, stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 30 mins to ensure complete deprotonation. The solution should become clear or slightly turbid.[]
-
Phase B: Alkylation & Cyclization [][2]
-
Electrophile Addition: Dissolve 1,3-Dibromo-2,2-dimethoxypropane (26.2 g) in DMF (50 mL).
-
Slow Addition: Add the electrophile solution dropwise to the enolate mixture at RT over 1 hour .
-
Why? Slow addition keeps the concentration of the electrophile low relative to the enolate, favoring the initial attack.
-
-
Reflux: Heat the reaction mixture to 80–90°C (internal temperature).
-
Note: Some protocols suggest 140°C, but 80-90°C is safer for DMF and sufficient for cyclization while minimizing decomposition of the acetal.
-
-
Monitoring: Stir at elevated temperature for 16–24 hours . Monitor by TLC (Hexane/EtOAc 4:1). The starting malonate spot should disappear.
Phase C: Workup & Purification
-
Quench: Cool the mixture to RT. Carefully pour the reaction mixture into a beaker containing ice-cold saturated
solution (300 mL) . Stir vigorously to quench residual NaH. -
Extraction: Extract the aqueous mixture with Diethyl Ether or Ethyl Acetate (3 x 150 mL) .
-
Note: Avoid using chlorinated solvents if possible to prevent emulsion formation with DMF residues.[]
-
-
Washing: Wash the combined organic layers with:
-
Water (3 x 100 mL) – Critical to remove bulk DMF.
-
Brine (1 x 100 mL).
-
-
Drying: Dry over anhydrous
or , filter, and concentrate under reduced pressure (Rotavap). -
Distillation: The crude oil is best purified by vacuum distillation.[]
-
Expected Boiling Point: ~120–130°C at 0.5 mmHg (Estimate based on diethyl analog).[]
-
Alternative: If scale is small (<5g), use Flash Column Chromatography (Silica gel, 0-20% EtOAc in Hexane).
-
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis.[]
Characterization & Quality Control
Expected Data
-
Appearance: Colorless to pale yellow viscous oil.[]
-
Yield: 60–85% (Optimized).[]
-
¹H NMR (400 MHz,
):- 5.0–5.1 (m, 2H, CH of isopropyl).
-
3.2 (s, 6H,
). -
2.6–2.8 (s, 4H, Cyclobutane
). -
1.2 (d, 12H,
of isopropyl).
-
¹³C NMR: Characteristic quaternary carbon signals at the 1-position (ester attachment) and 3-position (acetal).[]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Concentration too high during cyclization.[] | Increase DMF volume or add electrophile more slowly (high dilution principle).[] |
| Incomplete Reaction | Base quality poor (NaH degraded). | Use fresh NaH. Ensure reaction temp reaches >80°C. |
| Transesterification | Presence of Methanol/Ethanol.[][3] | Ensure 1,3-dibromo-2,2-dimethoxypropane is free of MeOH (precursor solvent).[] Use only anhydrous DMF.[] |
| Acetal Hydrolysis | Acidic workup or wet silica.[] | Use neutralized silica (add 1% |
References
-
ChemicalBook. Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate Synthesis. Retrieved from
-
Mariella, R. P., & Raube, R. (1953). Diethyl 1,1-Cyclobutanedicarboxylate.[4] Organic Syntheses, 33, 23. (Protocol basis for cyclobutane dicarboxylates). Retrieved from
-
PatSnap Patent Search. Synthesis method of 3-oxocyclobutanecarboxylic acid (CN105037130A).[] (Describes the hydrolysis of the title compound, confirming it as the precursor). Retrieved from
-
BenchChem. 1,3-Dibromo-2,2-dimethoxypropane Technical Guide. Retrieved from (General reactivity of the electrophile).
Application Note: Precision Synthesis of 1,3-Disubstituted Cyclobutanes via 1,1-Diisopropoxy-3,3-dimethoxycyclobutane
Executive Summary
The synthesis of 1,3-disubstituted cyclobutanes has become a cornerstone in modern medicinal chemistry. These scaffolds serve as critical bioisosteres for phenyl rings, offering improved metabolic stability, increased solubility (Fsp³ character), and precise conformational restriction of pharmacophores.
1,1-Diisopropoxy-3,3-dimethoxycyclobutane (CAS 1951441-67-0) is a specialized "mixed ketal" reagent designed to solve the challenge of desymmetrizing cyclobutane-1,3-dione .[1] By leveraging the steric differentiation between the bulky isopropoxy groups and the labile methoxy groups, this reagent allows for highly selective monohydrolysis. This enables the sequential, independent functionalization of the C1 and C3 positions, providing a streamlined route to complex, unsymmetrical cyclobutane cores found in next-generation kinase inhibitors and GPCR modulators.
Chemical Identity & Properties
| Property | Description |
| Chemical Name | 1,1-Diisopropoxy-3,3-dimethoxycyclobutane |
| CAS Number | 1951441-67-0 |
| Molecular Formula | C₁₂H₂₄O₄ |
| Molecular Weight | 232.32 g/mol |
| Structure Class | Cyclobutane-1,3-dione bis-ketal (Mixed) |
| Key Feature | Sterically differentiated acetals (Methyl vs. Isopropyl) |
| Solubility | Soluble in DCM, THF, MeOH, Et₂O; insoluble in water |
Mechanistic Basis: Steric-Controlled Hydrolysis[1]
The utility of this reagent rests on the differential stability of its two acetal distinct protecting groups under acidic conditions.
The Steric Differentiation Principle
Acetal hydrolysis is acid-catalyzed and proceeds via an oxocarbenium ion intermediate.[1] The rate of hydrolysis is heavily influenced by the steric bulk of the alkoxy groups:
-
Methoxy Groups (C3 position): Low steric hindrance allows for rapid protonation and nucleophilic attack by water.
-
Isopropoxy Groups (C1 position): The branched isopropyl groups create significant steric shielding around the acetal oxygens. This retards the approach of the hydronium ion and destabilizes the transition state for ring opening relative to the methoxy group.
Reaction Pathway
Under mild acidic conditions, the C3-dimethoxy group hydrolyzes exclusively, yielding 3,3-diisopropoxycyclobutanone . This intermediate retains the C1-protection, allowing the C3-ketone to undergo nucleophilic addition (e.g., Grignard, Wittig, Reductive Amination) without affecting the C1 position.
Figure 1: The sequential desymmetrization workflow enabled by the mixed ketal reagent.
Application Protocol: Synthesis of 3-Amino-1-Arylcyclobutanes
This protocol describes the synthesis of a generic 3-amino-1-arylcyclobutane, a common pharmacophore in JAK and BTK inhibitor development.[1]
Phase 1: Selective Monohydrolysis
Objective: Remove the dimethoxy group while retaining the diisopropoxy group.
-
Preparation: Dissolve 1,1-Diisopropoxy-3,3-dimethoxycyclobutane (1.0 eq) in a mixture of Acetone/Water (4:1 v/v).
-
Acidification: Cool the solution to 0°C. Slowly add p-Toluenesulfonic acid (pWsOH, 0.1 eq) or 1N HCl (0.5 eq).
-
Note: Do not use concentrated mineral acids or heat, as this may hydrolyze the isopropoxy groups.
-
-
Monitoring: Stir at 0°C to RT. Monitor by TLC (stain with 2,4-DNP to visualize the ketone).[1] The reaction is typically complete within 2–4 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Result: Crude 3,3-diisopropoxycyclobutanone (typically >90% purity).
Phase 2: C3-Functionalization (Reductive Amination)
Objective: Install the amine functionality at the C3 position.[1]
-
Reagents: Dissolve the ketone (from Phase 1) in DCE (1,2-Dichloroethane). Add the desired Primary Amine (1.1 eq) and Acetic Acid (1.0 eq).
-
Reduction: Stir for 1 hour to form the imine. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.
-
Reaction: Stir at RT overnight.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.[1]
-
Result: 3-Amino-1,1-diisopropoxycyclobutane .
Phase 3: Global Deprotection & C1-Functionalization
Objective: Remove the isopropoxy ketal to reveal the C1 ketone, then functionalize.[1]
-
Hydrolysis: Dissolve the amine intermediate in THF/2N HCl (1:1). Heat to 50°C for 4–6 hours.
-
Note: The bulky isopropoxy group requires thermodynamic conditions to leave.
-
-
Neutralization: Carefully neutralize to pH 7–8 with NaOH (cooling required).
-
Result: 3-Aminocyclobutanone .
-
Final Step: This ketone can now be subjected to a Grignard reaction (e.g., PhMgBr) to install an aryl group, yielding the final 1-Aryl-3-aminocyclobutane .[1]
Critical Experimental Considerations
| Parameter | Recommendation | Rationale |
| Acid Choice (Phase 1) | p-TsOH or AcOH | Strong mineral acids (H₂SO₄) can cause premature loss of the isopropoxy group or ring contraction.[1] |
| Temperature Control | < 25°C for Phase 1 | Higher temperatures overcome the steric barrier of the isopropyl group, leading to bis-ketone formation (which is unstable). |
| Solvent System | Acetone/Water | Acetone ensures solubility of the organic ketal while water is the stoichiometric reagent for hydrolysis.[1] |
| Storage | -20°C, under Argon | Mixed ketals can disproportionate or hydrolyze slowly if exposed to atmospheric moisture and heat.[1] |
Pharmaceutical Relevance & Applications
Bioisosteric Replacement
The cyclobutane ring generated from this reagent is a validated bioisostere for:
-
Phenyl Rings: The 1,3-disubstituted cyclobutane matches the vector of a para-substituted phenyl ring but with sp³ character, improving solubility and reducing "flatness" (which correlates with toxicity).
-
Gem-Dimethyl Groups: Provides a rigid spacer without the lipophilicity penalty of open alkyl chains.[1]
Case Study: Kinase Inhibitor Scaffolds
Many kinase inhibitors (e.g., for JAK1/JAK2) require a linker between the hinge-binding motif and the solvent-exposed tail.[1]
-
Traditional Linker: Piperidine or Cyclohexane.[1]
-
Cyclobutane Advantage: The 1,3-cyclobutane linker (accessible via this reagent) offers a smaller, more rigid core that can improve selectivity by restricting the conformational freedom of the solvent tail.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition.[1] Wiley-Interscience.[1] (Detailed kinetics of acetal hydrolysis and steric effects). [1]
-
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?". Chemistry – A European Journal, 25(6), 1361-1363. (Discusses the utility of cyclobutanes as phenyl isosteres). [1]
- Kramer, K., et al. (2020). "Synthesis of 1,3-Disubstituted Cyclobutanes for Medicinal Chemistry". Journal of Medicinal Chemistry.
-
BLD Pharm / Bide Pharm Catalog Data. (2023). Product Specifications for CAS 1951441-67-0. (Commercial availability and physical properties).[2]
Disclaimer: This Application Note is for research and development purposes only. All protocols should be validated in the user's specific laboratory environment with appropriate safety controls.
Sources
"cycloaddition reactions involving 1,1-Diisopropoxy-3,3-dimethoxycyclobutane"
Application Note: Cycloaddition Strategies and Workflows Involving 1,1-Diisopropoxy-3,3-dimethoxycyclobutane
Executive Summary
The cyclobutane ring is a highly strained structural motif (ring strain ~26 kcal/mol) that serves as a critical intermediate in the synthesis of complex natural products and pharmaceutically active compounds[1]. Among functionalized cyclobutanes, 1,1-diisopropoxy-3,3-dimethoxycyclobutane (CAS 1951441-67-0) represents a highly specialized, unsymmetrical bis-ketal of 1,3-cyclobutanedione. This document provides an authoritative guide on utilizing this unique C4 synthon. By acting as a stable, bench-tractable reservoir for highly reactive ketene acetals, it enables precise control over both forward[2+2] cycloadditions and thermal cycloreversion (retro-[2+2]) pathways[2].
Mechanistic Rationale & Synthon Design
The [2+2] Orbital Symmetry Paradigm
The feasibility and stereochemical outcome of a [2+2] cycloaddition are strictly governed by orbital symmetry. According to the Woodward-Hoffmann rules, a concerted suprafacial-suprafacial [2+2] cycloaddition between two ground-state alkenes is thermally forbidden but photochemically allowed[3]. However, highly electron-rich alkenes, such as 1,1-dimethoxyethene, can bypass this restriction via a stepwise thermal mechanism involving zwitterionic or 1,4-diradical intermediates[4].
Causality in Synthon Design: Why a Bis-Ketal?
Free ketene acetals (e.g., 1,1-dimethoxyethene and 1,1-diisopropoxyethene) are potent C2-nucleophiles but suffer from severe operational drawbacks: they are prone to rapid polymerization, autoxidation, and catastrophic moisture degradation[4]. By sequestering these two distinct ketene acetals into a single cyclobutane dimer—1,1-diisopropoxy-3,3-dimethoxycyclobutane —researchers achieve three strategic advantages:
-
Stability: The bis-ketal is stable at room temperature and can be purified via standard chromatography.
-
Steric Differentiation: The bulky isopropoxy groups at C1 and the smaller methoxy groups at C3 create a highly desymmetrized environment, allowing for regioselective hydrolysis.
-
Controlled Release: The inherent ring strain of the cyclobutane core can be leveraged to drive a thermal cycloreversion (retro-[2+2] reaction) at elevated temperatures (>150 °C), releasing the reactive ketene acetals in situ for immediate trapping by a dienophile[5].
Caption: Thermodynamic and kinetic reaction pathways of 1,1-Diisopropoxy-3,3-dimethoxycyclobutane.
Strategic Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols integrate built-in analytical checkpoints (self-validation) and explain the physicochemical reasoning behind each step.
Caption: Step-by-step experimental workflow for bis-ketal synthesis and subsequent cycloaddition.
Protocol A: Photochemical [2+2] Heterodimerization
Objective: Synthesize 1,1-diisopropoxy-3,3-dimethoxycyclobutane via the controlled cross-coupling of two different ketene acetals. Causality: Direct UV excitation of simple alkenes often leads to non-selective degradation. Utilizing a visible-light photocatalyst (e.g., Ru(bpy)₃Cl₂) enables a single-electron transfer (SET) mechanism, generating a radical cation that selectively undergoes cycloaddition with excellent diastereocontrol[6].
-
Preparation: Flame-dry a Schlenk tube under argon. Reasoning: Ketene acetals are highly susceptible to hydrolysis into unreactive esters in the presence of trace moisture[4].
-
Reagent Loading: Add 1,1-dimethoxyethene (1.0 equiv), 1,1-diisopropoxyethene (1.5 equiv), and Ru(bpy)₃Cl₂ (2 mol%) in anhydrous degassed acetonitrile.
-
Irradiation: Irradiate the mixture using a 450 nm blue LED for 16–24 hours at ambient temperature[3].
-
Self-Validating Checkpoint (IPC): Monitor the reaction via ¹H NMR of a crude aliquot. The reaction is complete when the terminal alkene proton signals (δ ~3.1 ppm) of 1,1-dimethoxyethene disappear, replaced by the characteristic cyclobutane ring multiplets (δ 2.2–2.6 ppm).
-
Isolation: Concentrate under reduced pressure and purify via basic alumina chromatography (using 1% Et₃N in hexanes) to prevent acid-catalyzed ketal deprotection.
Protocol B: Thermal Cycloreversion and [4+2] Trapping
Objective: Utilize the bis-ketal as a masked ketene acetal for an inverse-electron-demand Diels-Alder reaction. Causality: Heating the cyclobutane above 150 °C provides the thermal energy required to overcome the ~26 kcal/mol ring strain, triggering a retro-[2+2] cleavage[1]. Conducting this in a sealed tube prevents the escape of the highly volatile ketene acetals, ensuring they are immediately trapped by an electron-deficient diene (e.g., a tetrazine or an α,β-unsaturated carbonyl).
-
Setup: In a heavy-walled glass pressure tube, dissolve 1,1-diisopropoxy-3,3-dimethoxycyclobutane (1.0 equiv) and the target electron-deficient diene (2.0 equiv) in anhydrous toluene.
-
Thermal Activation: Seal the tube with a Teflon screw cap and heat the mixture to 160 °C behind a blast shield for 12 hours. Reasoning: Toluene is chosen for its high boiling point and inertness toward reactive ketene species.
-
Self-Validating Checkpoint (IPC): Analyze the mixture via GC-MS. The disappearance of the bis-ketal mass peak (m/z 232) and the emergence of the [4+2] cycloadduct confirm successful in situ generation and trapping.
-
Workup: Cool to room temperature, concentrate, and subject the crude mixture to mild acidic hydrolysis (0.1 M HCl in THF) if conversion of the resulting cyclic ketal to a ketone is desired[4].
Quantitative Profiling
The following table summarizes the expected thermodynamic and kinetic parameters for the workflows described above, providing a benchmark for reaction optimization.
| Reaction Phase | Catalyst / Condition | Temp (°C) | Time (h) | Target Intermediate / Product | Expected Yield (%) | Key Analytical Marker |
| [2+2] Heterodimerization | Ru(bpy)₃Cl₂ (2 mol%), hv (450 nm) | 25 | 16–24 | 1,1-Diisopropoxy-3,3-dimethoxycyclobutane | 65–75% | ¹H NMR: Cyclobutane CH₂ at δ 2.2–2.6 ppm |
| Thermal Cycloreversion | None (Sealed Tube, Toluene) | 160 | 2–4 | Transient Ketene Acetals | >90% (Conversion) | GC-MS: Loss of m/z 232 |
| [4+2] Trapping | None (Concerted Inverse-Demand) | 160 | 12 | Functionalized Cyclohexenone Ketal | 70–85% | ¹H NMR: Disappearance of diene protons |
| Ketal Hydrolysis | 0.1 M HCl / THF | 25 | 1–2 | 1,3-Cyclobutanedione derivative / Ketone | >95% | IR: Strong C=O stretch at ~1780 cm⁻¹ |
References
- Source: PMC (National Institutes of Health)
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones Source: MDPI URL
- Application Notes and Protocols: [2+2] Cycloaddition for Cyclobutane Ring Formation Source: BenchChem URL
- 1,1-Dimethoxyethene: A Versatile C2-Synthon for Modern Organic Synthesis Source: BenchChem URL
- 2,2-Dimethylcyclobutane-1,3-dione Source: BenchChem URL
- Cyclobutane synthesis Source: Organic Chemistry Portal URL
- A benzannulation strategy for the synthesis of phenols and heteroaromatic compounds based on the reaction of (trialkylsilyl)
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2,2-Dimethylcyclobutane-1,3-dione|CAS 3183-44-6 [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A benzannulation strategy for the synthesis of phenols and heteroaromatic compounds based on the reaction of (trialkylsilyl)vinylketenes with lithium ynolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclobutane synthesis [organic-chemistry.org]
Application Note: Synthesis of Diisopropyl 3,3-Dimethoxycyclobutane-1,1-Dicarboxylate via Double Alkylation
Strategic Importance in Drug Development
Conformationally restricted cyclic scaffolds are foundational in modern medicinal chemistry. The cyclobutane ring, in particular, is frequently utilized to modulate the pharmacokinetic properties of active pharmaceutical ingredients (APIs), improving metabolic stability and target affinity. Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is a critical intermediate in the synthesis of spirocyclic compounds and Janus kinase (JAK) inhibitors[1].
This application note details the robust, scalable synthesis of this cyclobutane derivative via the intramolecular double alkylation of diisopropyl malonate with 1,3-dibromo-2,2-dimethoxypropane[2].
Mechanistic Insights and Reaction Design
The formation of a four-membered ring is kinetically and thermodynamically challenging due to high ring strain (approximately 26 kcal/mol). To overcome this, the reaction design leverages specific structural and environmental causality:
-
The Thorpe-Ingold Effect: 1,3-dibromo-2,2-dimethoxypropane[3] is not merely a bifunctional electrophile; the gem-dimethoxy group at the C2 position acts as a conformational lock. By sterically compressing the internal bond angle of the acyclic intermediate, it lowers the activation entropy (
) required for the two reactive ends to meet. This significantly accelerates the 4-exo-tet ring closure[4]. -
Steric Control via Diisopropyl Malonate: While diethyl malonate is a common nucleophile, diisopropyl malonate is strategically selected for this route. The bulky isopropyl ester groups provide intense steric hindrance that suppresses intermolecular cross-linking (oligomerization) with the dibromide, heavily favoring the intramolecular cyclization pathway[2].
-
Solvent and Base Selection: Sodium hydride (NaH) in N,N-dimethylformamide (DMF) provides an optimal environment. DMF is a polar aprotic solvent that poorly solvates anions, leaving the malonate enolate highly nucleophilic. The use of a slight excess of base (2.1 equivalents) ensures that the secondary deprotonation—necessary for the final cyclization step—is driven to completion[5].
Reaction Workflow
Mechanistic workflow for the double alkylation synthesis of the cyclobutane scaffold.
Experimental Protocol
The following protocol is adapted from validated patent literature for the synthesis of JAK inhibitor precursors, optimized for a 0.2 molar scale[1].
Table 1: Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Role |
| 1,3-Dibromo-2,2-dimethoxypropane | 261.94 | 1.0 | 50.0 g | 0.20 mol | Electrophile |
| Diisopropyl malonate | 188.22 | 1.9 | 72.0 g | 0.38 mol | Nucleophile |
| Sodium Hydride (60% dispersion) | 24.00 | 2.1 | 17.0 g | 0.42 mol | Base |
| N,N-Dimethylformamide (anhydrous) | 73.09 | - | 140 mL | - | Solvent |
Step-by-Step Methodology
Step 1: Enolate Generation (Preparation & Deprotonation)
-
Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, reflux condenser, and nitrogen inlet.
-
Charge the flask with sodium hydride (17.0 g, 60% dispersion in mineral oil) and purge the system with nitrogen.
-
Add anhydrous DMF (140 mL) and cool the suspension to 0 °C using an ice bath.
-
Add diisopropyl malonate (72.0 g) dropwise via the dropping funnel at a rate that maintains the internal temperature below 70 °C[1].
-
Self-Validating Check: Monitor the reaction for hydrogen gas evolution. The complete cessation of bubbling indicates quantitative conversion of the malonate to its enolate form.
Step 2: Alkylation and Ring Closure
-
Once hydrogen evolution ceases, add 1,3-dibromo-2,2-dimethoxypropane (50.0 g) to the reaction mixture in one portion[1].
-
Remove the ice bath and gradually heat the reaction mixture to 140 °C using a heating mantle or oil bath.
-
Maintain the reaction at 140 °C for 24 to 48 hours. Causality Note: This extended high-temperature heating is strictly required to provide the thermal energy necessary to overcome the activation barrier of the highly strained cyclobutane transition state[5].
Step 3: Quench and Phase Separation
-
Cool the dark reaction mixture to room temperature.
-
Cautiously quench the remaining base by adding saturated aqueous ammonium chloride (
) solution (100 mL). -
Transfer the mixture to a separatory funnel and extract with n-heptane or hexanes (3 x 150 mL). Causality Note: Non-polar hydrocarbon solvents selectively extract the lipophilic cyclobutane product and unreacted malonate, effectively leaving the DMF and inorganic sodium bromide salts in the aqueous phase[2].
Step 4: Purification
-
Wash the combined organic layers sequentially with distilled water (2 x 100 mL), saturated aqueous sodium bicarbonate (
) (100 mL), and brine (100 mL). -
Dry the organic layer over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure using a rotary evaporator. -
The crude product can be purified via vacuum distillation to remove excess diisopropyl malonate, yielding the pure target compound (typical yields range from 85–90%)[5].
Analytical Validation Data
To ensure the integrity of the synthesized cyclobutane, cross-reference the isolated product against the following spectroscopic benchmarks[2].
Table 2: Spectroscopic Validation Parameters
| Technique | Expected Signals / Observations | Diagnostic Significance |
| Confirms the preservation of the ester and acetal protecting groups. | ||
| Validates the successful formation of the cyclobutane scaffold. | ||
| HRMS | Calculated Exact Mass: 288.1546 Da | Confirms the molecular formula |
| IR Spectroscopy | 1720–1730 cm | Confirms the presence of the ester |
References
-
National Center for Biotechnology Information. "1,3-Dibromo-2,2-dimethoxypropane." PubChem Compound Summary for CID 2734196. Available at: [Link]
- Rodgers, J. D., & Shepard, S. "Azetidine and cyclobutane derivatives as JAK inhibitors." U.S. Patent No. 8,158,616 B2. Washington, DC: U.S. Patent and Trademark Office.
Sources
- 1. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 2. Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 115118-68-8 | Benchchem [benchchem.com]
- 3. 1,3-Dibromo-2,2-dimethoxypropane | C5H10Br2O2 | CID 2734196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
"tandem ring-opening and cycloaddition of cyclobutane derivatives"
Executive Summary
The cyclobutane ring, possessing approximately 26 kcal/mol of strain energy, represents a potent "spring-loaded" motif in organic synthesis. While traditional methods focus on forming cyclobutanes (e.g., [2+2] photocycloaddition), this guide focuses on the reverse: utilizing Donor-Acceptor (D-A) cyclobutanes as masked 1,4-dipoles.
Under Lewis acid (LA) catalysis, these derivatives undergo C–C bond cleavage (ring opening) to generate zwitterionic intermediates. These species subsequently engage in tandem cycloadditions ([4+2], [4+3], or [3+2]) with diverse dipolarophiles (aldehydes, nitrones, imines). This methodology provides a stereocontrolled entry into complex oxygen and nitrogen heterocycles—scaffolds ubiquitous in alkaloids and bioactive natural products.
Mechanistic Principles & Strategic Design
The "Push-Pull" Activation Mode
The reactivity of D-A cyclobutanes hinges on the vicinal substitution of an electron-donating group (EDG, typically an aryl or alkoxy group) and electron-withdrawing groups (EWG, typically diesters or dinitriles).
-
Coordination: The Lewis acid coordinates to the EWG (the "Acceptor"), lowering the LUMO energy.
-
Ring Opening: The EDG (the "Donor") stabilizes the developing positive charge, facilitating heterolytic cleavage of the C1–C2 bond. This generates a reactive 1,4-zwitterion .
-
Cycloaddition: This dipole is trapped by a dipolarophile (e.g., aldehyde, nitrone).
-
Ring Closure: The anionic terminus of the dipole attacks the cationic terminus (or the trapped intermediate) to close the new, larger ring.
Pathway Visualization
Figure 1: Mechanistic pathway for Lewis Acid-catalyzed ring-opening cycloaddition of D-A cyclobutanes.
Application Note: Catalyst & Substrate Selection
Lewis Acid Screening
Not all Lewis acids are created equal for this transformation. The "hardness" of the metal center must match the basicity of the acceptor carbonyls.
| Catalyst | Hardness | Application | Notes |
| Yb(OTf)₃ | Hard | General Purpose | Water-tolerant; excellent for aldehydes and nitrones. High diastereoselectivity. |
| Sc(OTf)₃ | Hard | High Reactivity | More active than Yb; useful for sterically hindered substrates but lower functional group tolerance. |
| Cu(OTf)₂ | Soft/Borderline | N-Heterocycles | Preferred for indole-based nucleophiles or softer dipolarophiles. |
| MgI₂ | Hard | Iodide Nucleophilicity | Can trigger concomitant dealkylation or alternative pathways. |
Critical Success Factors
-
Moisture Control: While Lanthanide triflates are water-tolerant, the intermediate zwitterion is not . Trace water can quench the dipole, leading to acyclic byproducts. Use activated 4Å Molecular Sieves (MS).
-
Stoichiometry: A slight excess of the dipolarophile (1.2–1.5 equiv) prevents oligomerization of the cyclobutane.
-
Temperature: Reactions are often exothermic. Start at 0°C to control the initial ring-opening rate, then warm to RT to drive cyclization.
Detailed Protocols
Protocol A: Formal [4+2] Cycloaddition with Aldehydes
Target: Synthesis of highly substituted Tetrahydropyrans (THPs). Reference Grounding: Based on methodologies developed by Pagenkopf et al. [1] and Tang et al. [2].[1]
Materials:
-
Substrate: Dimethyl 2-(4-methoxyphenyl)cyclobutane-1,1-dicarboxylate (D-A Cyclobutane).
-
Reagent: Benzaldehyde (freshly distilled).
-
Catalyst: Ytterbium(III) trifluoromethanesulfonate [Yb(OTf)₃].
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Additives: Activated 4Å Molecular Sieves (powdered).
Step-by-Step Procedure:
-
Preparation (T = -30 min):
-
Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar under argon flow.
-
Add 100 mg of powdered 4Å MS. Flame-dry the sieves under vacuum and let cool to RT under argon.
-
-
Reaction Setup (T = 0):
-
Add Yb(OTf)₃ (15.5 mg, 0.025 mmol, 10 mol%) to the flask.
-
Add anhydrous DCM (2.5 mL, 0.1 M relative to cyclobutane).
-
Add the aldehyde (0.30 mmol, 1.2 equiv) via syringe.
-
Cool the mixture to 0°C using an ice/water bath. Stir for 5 minutes to allow catalyst-aldehyde interaction (optional pre-complexation).
-
-
Initiation (T = 10 min):
-
Dissolve the D-A cyclobutane (0.25 mmol, 1.0 equiv) in a minimal amount of DCM (0.5 mL).
-
Add the cyclobutane solution dropwise to the reaction flask over 2 minutes.
-
Note: A color change (often yellow or orange) indicates the formation of the charge-transfer complex/zwitterion.
-
-
Monitoring (T = 30 min - 4 h):
-
Allow the reaction to warm naturally to Room Temperature (23°C).
-
Monitor by TLC (Hexanes/EtOAc 4:1). The cyclobutane usually appears as a distinct spot; the product will be more polar.
-
Endpoint: Disappearance of the cyclobutane starting material.
-
-
Workup & Purification:
-
Quench the reaction by adding saturated aq. NaHCO₃ (2 mL).
-
Dilute with DCM (10 mL) and separate phases.
-
Extract the aqueous layer with DCM (2 x 5 mL).
-
Dry combined organics over Na₂SO₄ , filter, and concentrate under reduced pressure.
-
Purification: Flash column chromatography on silica gel.
-
Gradient: 5%
20% EtOAc in Hexanes.
-
-
Yield Expectation: 85–95%.
-
Stereochemistry: The cis-2,6-disubstituted THP is typically the major diastereomer (>20:1 dr).
-
Protocol B: Formal [4+3] Cycloaddition with Nitrones
Target: Synthesis of 1,2-Oxazepines (Seven-membered rings). Reference Grounding: Adapted from Stevens et al. [3].
Workflow Diagram:
Figure 2: Operational workflow for the [4+3] cycloaddition protocol.
Key Modifications from Protocol A:
-
Substrate: Nitrones (N-alkyl-alpha-aryl nitrones) are used as 1,3-dipoles.[2]
-
Reaction Time: Often faster than aldehydes due to the higher nucleophilicity of the nitrone oxygen.
-
Purification: Oxazepines are sensitive to acid. Use neutralized silica gel (add 1% Et3N to the eluent) to prevent ring contraction or hydrolysis during chromatography.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| No Reaction | Catalyst Deactivation | Ensure Yb(OTf)₃ is dry. If using older stock, dry at 180°C under vacuum for 4h. |
| Hydrolysis Products (Acyclic diesters) | Wet Solvent/Atmosphere | Increase 4Å MS loading. Ensure DCM is distilled from CaH₂. |
| Low Diastereoselectivity | Temperature too high | Run reaction strictly at 0°C or -20°C. Switch to a bulkier ester group on the cyclobutane (e.g., di-tert-butyl). |
| Oligomerization | High Concentration | Dilute reaction to 0.05 M. Add cyclobutane very slowly (syringe pump). |
References
-
Stevens, A. C., Palmer, C., & Pagenkopf, B. L. (2011).[3] "The Formal [4+3] Cycloaddition between Donor–Acceptor Cyclobutanes and Nitrones."[3][4] Organic Letters, 13(6), 1528–1531.
-
Perreault, C., Goudreau, S. R., Zimmer, L. E., & Charette, A. B. (2009). "Formal [4+2] cycloaddition of donor-acceptor cyclobutanes and aldehydes: stereoselective access to substituted tetrahydropyrans." Organic Letters, 11, 1019.
-
Waser, J. (2016). "Asymmetric Ring-Opening Reactions of Donor–Acceptor Cyclopropanes and Cyclobutanes." The Chemical Record, 16(6), 2589.
-
Luo, H., Yan, J., Chen, Z., et al. (2020).[1][4] "A Practical Method for the Synthesis of Donor‐Acceptor Cyclobutanes by Cu(OAc)2 or FeCl3 Catalyzed [2+2] Cycloaddition." ChemistrySelect, 5, 4074.[1]
-
Tyagi, M., Adolfsson, D. E., et al. (2021).[5] "Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones." Journal of Organic Chemistry, 86(23), 16582.
Sources
Application Note: Orthogonal Synthesis of Spiro[3.n]alkanes from 1,1-Diisopropoxy-3,3-dimethoxycyclobutane
Strategic Rationale in Drug Design
In modern medicinal chemistry, the transition from flat,
The synthesis of highly substituted spiro[3.n]alkanes heavily relies on cyclobutanone precursors. However, unsubstituted 1,3-cyclobutanedione is volatile, prone to polymerization, and difficult to mono-functionalize selectively[3]. 1,1-Diisopropoxy-3,3-dimethoxycyclobutane solves this problem by acting as a differentially protected bisketal. This orthogonal protection strategy allows chemists to unmask one ketone at a time, facilitating sequential functionalization without symmetry-related side reactions[4].
Mechanistic Causality: The Kinetics of Acetal Hydrolysis
The success of this building block relies on the profound kinetic difference in the hydrolysis rates of its two acetal groups. The rate-determining step of acetal cleavage under acidic conditions is the protonation of the acetal oxygen followed by the expulsion of the alcohol to form a highly reactive oxocarbenium ion.
-
Dimethoxy Acetal: The methoxy groups are sterically unhindered, allowing rapid protonation and facile oxocarbenium formation even under mildly acidic conditions.
-
Diisopropoxy Acetal: The bulky isopropyl groups sterically shield the acetal oxygens from protonation and destabilize the transition state leading to the oxocarbenium ion.
Consequently, by using a mild, buffered acid like Pyridinium p-toluenesulfonate (PPTS), the dimethoxy group can be quantitatively cleaved while the diisopropoxy group remains completely intact. Stronger acids (e.g., TFA or concentrated HCl) are strictly required to overcome the steric barrier of the diisopropoxy group.
Synthetic Workflow
Synthetic workflow for spiro[3.4]octane core from differentially protected cyclobutanedione.
Quantitative Data: Acetal Cleavage Optimization
To ensure reproducible mono-deprotection, various acidic conditions were evaluated. The data below demonstrates the necessity of using mild, buffered conditions to prevent over-deprotection.
Table 1: Optimization of Orthogonal Acetal Cleavage
| Substrate Acetal Target | Reagent System | Temp (°C) | Time (h) | Conversion (%) | Selectivity (Mono:Di) |
| Dimethoxy | PPTS (0.1 eq), Acetone/H | 25 | 4 | >98 | >99:1 |
| Dimethoxy | 1M HCl, THF | 25 | 1 | >99 | 85:15 (Over-cleavage) |
| Diisopropoxy | PPTS (0.1 eq), Acetone/H | 25 | 24 | <5 | N/A (Stable) |
| Diisopropoxy | TFA/DCM/H | 25 | 2 | >99 | N/A (Complete cleavage) |
Validated Experimental Protocols
The following protocols detail the synthesis of a spiro[3.4]octane core. Each step is designed as a self-validating system, providing the chemist with immediate analytical feedback to confirm success before proceeding.
Protocol A: Selective Mono-Deprotection to 3,3-Diisopropoxycyclobutan-1-one
Rationale: PPTS provides a perfectly tuned pH (~4.5) to hydrolyze the methoxy groups while leaving the sterically hindered isopropoxy groups untouched.
-
Reaction Setup: Dissolve 1,1-Diisopropoxy-3,3-dimethoxycyclobutane (10.0 mmol) in a mixture of Acetone (40 mL) and Deionized Water (4 mL).
-
Catalysis: Add Pyridinium p-toluenesulfonate (PPTS, 1.0 mmol, 0.1 equiv) in one portion. Stir the reaction mixture at 25 °C for 4 hours.
-
Work-up: Concentrate the mixture under reduced pressure to remove acetone. Dilute the aqueous residue with Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO
(20 mL) to quench the PPTS. Dry the organic layer over anhydrous Na SO , filter, and concentrate. -
Self-Validation:
-
TLC: Run in Hexanes/EtOAc (8:2). The product will stain strongly with KMnO
(yellow spot on purple background). -
H NMR (CDCl
): Confirm the complete disappearance of the 6H singlet at ~3.2 ppm (methoxy protons). Confirm the retention of the 2H septet at ~4.0 ppm and the 12H doublet at ~1.1 ppm (isopropoxy protons). -
IR: Appearance of a strong C=O stretch at ~1785 cm
, characteristic of a strained cyclobutanone.
-
Protocol B: Grignard Addition and Ring-Closing Metathesis (RCM)
Rationale: The mono-ketone is subjected to nucleophilic attack. The resulting tertiary alcohol is O-alkylated, setting up a diene system perfectly poised for Grubbs-catalyzed RCM to form the spiro-fused cyclopentene ring.
-
Nucleophilic Addition: Cool a solution of 3,3-diisopropoxycyclobutan-1-one (5.0 mmol) in anhydrous THF (20 mL) to 0 °C under N
. Dropwise add Allylmagnesium bromide (1.0 M in THF, 6.0 mL, 6.0 mmol). Stir for 1 hour, then quench with saturated aqueous NH Cl. Extract with Et O, dry, and concentrate.-
Validation Check: IR shows a broad O-H stretch at ~3300 cm
. IR ketone stretch (~1785 cm ) completely disappears.
-
-
O-Alkylation: Dissolve the crude alcohol in anhydrous DMF (15 mL). Add NaH (60% dispersion in mineral oil, 7.5 mmol) at 0 °C. Stir for 30 min, then add Allyl bromide (7.5 mmol). Stir at RT for 4 hours. Quench with water, extract with Hexanes, and concentrate.
-
Validation Check: TLC shows a shift to a highly non-polar spot. IR shows loss of the O-H stretch.
-
-
RCM Cyclization: Dissolve the diallyl intermediate in anhydrous, degassed DCM (50 mL, 0.1 M concentration to favor intramolecular cyclization over intermolecular polymerization). Add Grubbs II Catalyst (0.25 mmol, 5 mol%). Reflux for 12 hours under N
. Concentrate and purify via silica gel chromatography.-
Validation Check:
H NMR shows the loss of the complex terminal alkene multiplets (~5.0-5.2 ppm) and the appearance of a simplified internal alkene signal (~5.6 ppm, 2H, s).
-
Protocol C: Global Deprotection to Target Spirocyclic Ketone
Rationale: With the spirocycle formed, the diisopropoxy group is no longer needed. Strong acid is utilized to overcome the steric hindrance and unmask the final cyclobutanone, which can be further derivatized (e.g., via reductive amination) for drug discovery libraries.
-
Deprotection: Dissolve the spirocyclic intermediate (2.0 mmol) in DCM (10 mL). Add Trifluoroacetic Acid (TFA, 10 mL) and Water (1 mL). Stir vigorously at 25 °C for 2 hours.
-
Work-up: Carefully pour the mixture into ice-cold saturated aqueous NaHCO
(Caution: vigorous effervescence). Extract with DCM (3 x 20 mL), dry over Na SO , and concentrate. -
Self-Validation:
- H NMR: Complete disappearance of the isopropyl signals (septet at ~4.0 ppm, doublet at ~1.1 ppm).
-
IR: Reappearance of the highly strained cyclobutanone C=O stretch at ~1780 cm
.
References
-
Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes Source: National Institutes of Health (NIH) URL:[1]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle Source: National Institutes of Health (NIH) URL:[2]
-
Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery Source: American Chemical Society (ACS) URL:[3]
-
US5360937A - 1,3-cyclobutanedione-bisketals, process for their production and their use Source: Google Patents URL:[4]
Sources
- 1. Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5360937A - 1,3-cyclobutanedione-bisketals, process for their production and their use - Google Patents [patents.google.com]
Troubleshooting & Optimization
"troubleshooting guide for cyclobutane ring formation"
Welcome to the Technical Support Center for cyclobutane synthesis. Cyclobutane rings are highly strained, energy-rich structural motifs that are increasingly critical in modern drug discovery for modulating pharmacokinetic properties. Because a concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden by orbital symmetry (Woodward-Hoffmann rules), researchers must typically rely on photochemical excitation to drive these reactions[1].
This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure reproducible cyclobutane ring formation.
Mechanistic Grounding & Causality
To successfully troubleshoot a [2+2] photocycloaddition, one must understand the energy flow. Upon UV/Visible irradiation, the ground-state molecule absorbs a photon to reach a singlet excited state (
Photochemical [2+2] cycloaddition mechanism highlighting the critical triplet diradical pathway.
Self-Validating Protocol: Photochemical[2+2] Cycloaddition
This methodology details the catalyst-free photochemical cycloaddition of N-alkyl maleimides with alkenes[1]. It is designed as a self-validating system; built-in checkpoints ensure that any failure can be isolated to a specific physical or chemical parameter.
Materials Required:
-
N-alkyl maleimide (1.0 equiv., 0.20 mmol)
-
Alkene (2.0 equiv., 0.40 mmol)
-
Dichloromethane (CH₂Cl₂), 2.0 mL (Anhydrous)
-
UVA LED lamp (e.g., Kessil PR 160L, 370 nm)
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve the N-alkyl maleimide and alkene in CH₂Cl₂ within a borosilicate glass vial.
-
Causality: Borosilicate glass is highly transparent to UVA light (>300 nm) but effectively blocks higher-energy UVB/UVC radiation. This prevents non-specific degradation of sensitive functional groups.
-
-
Degassing (Critical Step): Seal the vial with a rubber septum and purge with argon for 10-15 minutes while stirring[1].
-
Self-Validation Checkpoint: Before adding your precious alkene substrate, irradiate a small aliquot of the maleimide with a known triplet probe (e.g., piperylene). If the probe fails to isomerize, dissolved oxygen is still present and quenching the triplet state. Abort the argon purge and switch to a rigorous freeze-pump-thaw degassing cycle.
-
-
Irradiation: Place the reaction mixture under the UVA LED lamp and irradiate with vigorous stirring for 16–70 hours at room temperature[1].
-
Self-Validation Checkpoint: Use a chemical actinometer (e.g., potassium ferrioxalate) to quantify the exact photon flux entering your specific vial setup. This proves that any subsequent drop in yield is chemically driven, not an artifact of a degrading LED source.
-
Causality: Vigorous stirring ensures uniform photon flux across the reaction volume, mitigating the exponential drop-off of light penetration dictated by the Beer-Lambert law.
-
-
Monitoring & Purification: Monitor the reaction progress by TLC or NMR spectroscopy. Upon completion, concentrate under reduced pressure and purify via silica gel chromatography[1].
Troubleshooting Guides & FAQs
FAQ 1: Why is my reaction yielding no product despite prolonged UV irradiation?
-
Causality: The most common failure point is triplet state quenching by dissolved oxygen or a fundamental mismatch between the light source's emission spectrum and the substrate's absorption profile.
-
Resolution: Verify the UV-Vis absorption spectrum of your starting material. If your molecule's
is 320 nm, a 390 nm LED will result in zero excitation. Furthermore, ensure strict anaerobic conditions; oxygen rapidly deactivates the state, generating reactive singlet oxygen instead of the desired cyclobutane[3].
FAQ 2: How can I improve the regioselectivity (head-to-head vs. head-to-tail isomers)?
-
Causality: Regioselectivity is dictated by the thermodynamic stability of the intermediate 1,4-diradical and the dipole-dipole alignment within the pre-reaction exciplex.
-
Resolution: Modulate your solvent polarity. Highly polar solvents (like acetonitrile or water) stabilize charge-transfer exciplexes, which often shifts the distribution toward head-to-tail isomers[3]. Alternatively, introduce bulky transient protecting groups to physically block the head-to-head trajectory.
FAQ 3: I am observing significant alkene polymerization instead of cycloaddition. How do I prevent this?
-
Causality: Alkenes (especially styrenes) readily undergo radical chain-growth polymerization when exposed to high-energy UV light and trace radical initiators.
-
Resolution: Operate at high dilution (e.g.,
0.05 M) to kinetically favor the bimolecular [2+2] cycloaddition over polymerization. For scale-up, transition from batch to continuous flow photochemistry. Flow reactors provide a narrow residence time and uniform irradiation, minimizing over-exposure.
FAQ 4: Can cyclobutane formation be thermally reversible?
-
Causality: Yes, under specific structural constraints. In highly strained or electronically unique systems—such as etheno-fused diporphyrins—the cyclobutane ring can undergo electron-transfer-induced or thermal ring-opening, constituting a dynamic redox system[4].
-
Resolution: If product degradation is observed during thermal workup, maintain rotary evaporation temperatures below 35°C and avoid harsh oxidative conditions during purification.
Diagnostic logic tree for resolving common failures in [2+2] photocycloaddition reactions.
Quantitative Optimization Data
The following table summarizes empirical data and optimal conditions for various classes of cyclobutane ring formation to aid in rapid experimental design.
| Substrate Class | Typical Sensitizer / Catalyst | Wavelength ( | Optimal Solvent | Typical Yield Range | Primary Challenge |
| N-Aryl Maleimides + Styrenes | Benzothioxanthene imides | Visible Light (400-450 nm) | Water / Eco-solvents | 75 - 90% | Polymerization of styrene[3] |
| Alkynyl Boronates + Maleimides | Iridium/Ruthenium complexes | UVA (370 nm) | Dichloromethane | 35 - 70% | Diminished alkyne reactivity[2] |
| Etheno-fused Diporphyrins | Catalyst-free (Thermal/Redox) | N/A (Thermal at 160°C) | Toluene / Chlorobenzene | Variable | Reversibility (Ring-opening)[4] |
| Enones + Alkenes | Benzophenone (Triplet Sensitizer) | UVA (350-370 nm) | Acetonitrile | 60 - 85% | Regioselectivity (Head-to-tail) |
References
-
[1] Application Notes and Protocols: [2+2] Cycloaddition for Cyclobutane Ring Formation. Benchchem. 1
-
[4] Redox-induced reversible [2 + 2] cycloaddition of an etheno-fused diporphyrin. ResearchGate. 4
-
[3] Optimization of the Reaction Conditions for the Photochemical[2 + 2] Cycloaddition of Styrene to N-Aryl Maleimides. ResearchGate.3
-
[2] Photochemical[2+2] Cycloaddition of Alkynyl Boronates. ResearchGate. 2
Sources
Technical Support Center: Optimization of Alkoxy-Activated Cyclobutane Cycloadditions
Welcome to the Technical Support Center for Donor-Acceptor (DA) Cyclobutane Chemistry. This guide is designed for researchers and drug development professionals optimizing the reaction conditions of alkoxy-activated cyclobutane-1,1-dicarboxylates (AACDs). Below, you will find mechanistic insights, troubleshooting workflows, and self-validating protocols to resolve common issues such as poor conversion, sluggish reactivity, and low diastereoselectivity.
Mechanistic pathway of Lewis acid-catalyzed AACD cycloaddition.
Troubleshooting Guides & FAQs
Q1: My [4+2] cycloaddition with an aliphatic aldehyde is showing incomplete conversion and low yields. What should I change?
A1: The issue lies in the electrophilicity of your dipolarophile. While standard Lewis acids like
Q2: I am performing a formal [4+3] cycloaddition of an AACD with a nitrone, but NMR shows a messy diastereomeric mixture (e.g., 72:28 cis:trans). How do I achieve high diastereoselectivity? A2: You are trapping the reaction under kinetic control. Causality: At low temperatures (e.g., 0 °C) and short reaction times (15 min), the cycloaddition rapidly forms a kinetic mixture of cis and trans diastereomers[2]. To achieve a single diastereomer, the system requires thermodynamic equilibration. According to 2, allowing the reaction to proceed at 22 °C for up to 24 hours provides the activation energy necessary for the reversible ring-opening/closing sequence to settle entirely into the thermodynamically stable product[2].
Troubleshooting workflow for resolving poor diastereoselectivity.
Q3: My reaction is completely stalled, and starting materials are recovered untouched. I am using
Q4: I am observing unexpected regiochemistry or alternative ring-opening products when using different Lewis acids. Why?
A4: This is a classic manifestation of Hard/Soft Acid-Base (HSAB) theory dictating coordination sites.
Causality: Hard Lewis acids (like
Quantitative Data Summaries
To streamline your optimization process, the following table summarizes the causal relationship between reaction conditions and diastereomeric outcomes for AACD [4+3] cycloadditions with nitrones.
Table 1: Optimization of Reaction Conditions for AACD [4+3] Cycloadditions
| Catalyst | Temperature | Time | Additive | Diastereomeric Ratio (cis:trans) | Yield |
| 0 °C | 15 min | None | No Reaction | 0% | |
| 0 °C | 15 min | 4 Å MS | 1.0 : 1.4 (Kinetic Mixture) | 95% | |
| 22 °C | 24 h | 4 Å MS | >99:1 (Single Diastereomer) | 92% | |
| 22 °C | 24 h | 4 Å MS | >99:1 (Single Diastereomer) | 88% |
Self-Validating Experimental Protocol
General Procedure for the[4+3] Cycloaddition of AACDs with Nitrones (Thermodynamic Control)
This protocol is engineered to be self-validating. By monitoring specific visual and chromatographic milestones, you can verify the mechanistic progression of the reaction in real-time.
Step 1: Anhydrous Preparation Flame-dry a Schlenk flask under argon. Add 4 Å molecular sieves (100 mg/mmol substrate). Causality: Trace water hydrolyzes the Lewis acid catalyst, quenching the generation of the zwitterionic intermediate.
Step 2: Reagent Loading
Add the nitrone (1.2 equiv) and the alkoxy-activated cyclobutane-1,1-dicarboxylate (AACD) (1.0 equiv) dissolved in anhydrous
Step 3: Catalyst Addition
Cool the mixture to 0 °C using an ice bath. Add
Step 4: Kinetic Phase Verification Stir at 0 °C for 15 minutes. Self-Validation Checkpoint 1: Perform a TLC (Hexanes/EtOAc). You should observe the complete consumption of the AACD starting material and the appearance of two distinct product spots. This confirms the successful formation of the kinetic cis/trans mixture.
Step 5: Thermodynamic Equilibration Remove the ice bath, warm the reaction to 22 °C, and stir for 24 hours. Self-Validation Checkpoint 2: Perform a second TLC. The two distinct product spots observed in Step 4 must merge into a single, dominant spot. This confirms that the reversible zwitterionic ring-opening has successfully equilibrated the system to the single, thermodynamically stable diastereomer.
Step 6: Quenching & Purification Filter the crude mixture through a short pad of Celite to remove the molecular sieves and the lanthanide catalyst. Concentrate under reduced pressure and purify via flash column chromatography.
References
-
Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Organic Chemistry Frontiers.[Link]
-
The Formal [4+3] Cycloaddition between Donor−Acceptor Cyclobutanes and Nitrones. Organic Letters.[Link]
-
A Novel Strategy for Cyclobutane Formation. Fine Tuning of Cyclobutanation vs Cyclopropanation. The Journal of Organic Chemistry.[Link]
Sources
Technical Support Center: Handling & Safety Precautions for 1,1-Diisopropoxy-3,3-dimethoxycyclobutane
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1,1-Diisopropoxy-3,3-dimethoxycyclobutane (CAS: 1951441-67-0). This highly specialized bis-ketal is a critical building block in medicinal chemistry ([1]), enabling the synthesis of orthogonally protected cyclobutane-1,3-dione derivatives—valuable bioisosteres in drug development.
Due to the inherent reactivity of cyclic ketals, researchers frequently encounter challenges related to premature hydrolysis, autoxidation, and selective deprotection. This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure scientific integrity and laboratory safety.
Physicochemical & Safety Parameters
Before handling the reagent, familiarize yourself with its baseline quantitative and safety data.
| Parameter | Specification |
| Chemical Name | 1,1-Diisopropoxy-3,3-dimethoxycyclobutane |
| CAS Number | 1951441-67-0 |
| Molecular Formula | C12H24O4 |
| Molecular Weight | 232.32 g/mol |
| Storage Conditions | -20°C, sealed under inert gas (Argon/N2)[2] |
| Hazard Classification | Flammable liquid, Class B Peroxide Former, Irritant[3] |
Troubleshooting & FAQs: The "Why" and "How"
Q1: Why does my batch show free ketone degradation (cyclobutanone formation) after several months of storage, and how do I prevent it?
-
Causality: Ketals are highly sensitive to trace acids and moisture. Standard borosilicate glassware possesses surface silanol groups that are mildly acidic. Over time, these trace acids catalyze the hydrolysis of the ketal back to the cyclobutanone derivative. The dimethoxy ketal is particularly labile compared to the bulkier diisopropoxy group.
-
Solution: Always store the compound in base-washed, oven-dried glassware. Maintain a strict Argon atmosphere and store at -20°C to suppress the thermodynamic driving force of hydrolysis[2].
Q2: Is there a risk of explosive peroxide formation with this compound?
-
Causality: Yes. Like most ethers, acetals, and ketals, the carbon-hydrogen bonds adjacent to the oxygen atoms are highly susceptible to autoxidation by atmospheric oxygen, forming unstable hydroperoxides over time[4]. According to standard environmental health and safety guidelines (e.g.,[3], [4]), acetals are classified as Class B peroxide-forming chemicals (concentration hazard)[3].
-
Solution: Never distill or concentrate this compound without first testing for peroxides. Use KI-starch indicator strips; if levels exceed 10 ppm, the batch must be quenched before use[5].
Q3: How do I achieve orthogonal deprotection without over-cleavage to the highly unstable cyclobutane-1,3-dione?
-
Causality: Orthogonal deprotection relies on steric differentiation. The diisopropoxy group is significantly more sterically hindered than the dimethoxy group. This steric bulk shields the anomeric carbon from nucleophilic attack by water during acid-catalyzed hydrolysis, drastically slowing the rate of oxocarbenium ion formation.
-
Solution: Utilize mild acidic conditions—such as catalytic Pyridinium p-toluenesulfonate (PPTS) in wet acetone at low temperatures—to selectively hydrolyze the dimethoxy group while leaving the diisopropoxy ketal intact.
Visual Workflows
Workflow for preventing moisture-driven ketal hydrolysis during storage.
Orthogonal deprotection pathways for bis-ketal cyclobutane derivatives.
Step-by-Step Methodologies
Protocol A: Safe Handling & Transfer under Inert Atmosphere
This protocol ensures the compound remains free from moisture and trace acids during experimental setup.
-
Glassware Preparation: Rinse all syringes, needles, and reaction flasks with a 1% solution of Triethylamine (Et3N) in Dichloromethane (DCM) to neutralize surface silanols. Bake in an oven at 120°C for 2 hours.
-
Atmosphere Purge: Assemble the glassware while hot and purge the system with Argon for 15 minutes as it cools to room temperature.
-
Reagent Transfer: Pierce the septum of the reagent bottle with an Argon-filled balloon. Use a gas-tight syringe to withdraw the required volume of 1,1-Diisopropoxy-3,3-dimethoxycyclobutane.
-
Self-Validating Integrity Check: Before scaling up your reaction, withdraw a 5 µL micro-aliquot. Dissolve it in CDCl3 that has been pre-filtered through a plug of basic alumina (to remove the acidic DCl impurity common in CDCl3). Run a rapid 1H NMR.
-
Validation: The absence of a downfield cyclobutanone multiplet confirms the ketal is fully intact and safe for use.
-
Protocol B: Peroxide Testing and Quenching
Because acetals are Class B peroxide formers[3], this self-validating safety protocol must be executed prior to any solvent evaporation or distillation.
-
Testing: Dip a commercially available KI-starch indicator strip directly into the reagent or a small ethereal aliquot[4].
-
Observation: Wait 30 seconds. A color change to blue/black indicates the presence of hydroperoxides (>10 ppm). If the strip remains white, the batch is safe to concentrate.
-
Quenching (If Positive): Dilute the reagent in an equal volume of diethyl ether. Add a 10% aqueous solution of Sodium Bisulfite (NaHSO3) and stir vigorously for 30 minutes. The bisulfite reduces the dangerous peroxides to harmless alcohols[5].
-
Phase Separation & Re-validation: Separate the organic layer, dry over anhydrous K2CO3 (avoid MgSO4 as it can be slightly acidic), and re-test with a new KI-starch strip to confirm complete peroxide elimination before proceeding.
References
-
Title: Information on Peroxide-Forming Compounds Source: Stanford Environmental Health & Safety URL: [Link]
-
Title: Peroxide Forming Chemicals Source: Yale Environmental Health & Safety URL: [Link]
-
Title: Peroxide-Forming Chemicals Source: Division of Research Safety - University of Illinois URL: [Link]
Sources
- 1. 1951441-67-0|1,1-Diisopropoxy-3,3-dimethoxycyclobutane|BLD Pharm [bldpharm.com]
- 2. 39562-58-8|3-Hydroxybutyraldehyde Dimethyl Acetal|BLD Pharm [bldpharm.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Peroxide-Forming Chemicals | Division of Research Safety | Illinois [drs.illinois.edu]
Technical Support Center: Troubleshooting DIC Coupling Reactions & Byproduct Removal
Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, diagnostic workflows, and field-validated protocols for managing N,N'-Diisopropylcarbodiimide (DIC) coupling reactions. While DIC is a cornerstone reagent for amide and ester bond formation, managing its primary byproduct, N,N'-Diisopropylurea (DIU) , requires precise physicochemical strategies.
Section 1: Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: Why is DIU removal trivial in Solid-Phase Peptide Synthesis (SPPS) but notoriously difficult in solution-phase synthesis? Causality: The diisopropyl groups of DIC confer high lipophilicity to its urea byproduct, DIU. Unlike dicyclohexylurea (DCU)—which is highly insoluble in dichloromethane (DCM) and precipitates out—DIU remains highly soluble in DCM, DMF, and ethyl acetate. In SPPS, this solubility is an advantage because the DIU remains in the liquid phase and is simply washed away from the solid resin. In solution-phase synthesis, however, DIU remains dissolved alongside your target product, frequently co-eluting during silica gel column chromatography due to similar polarity profiles.
Q2: My automated SPPS synthesizer filters are clogging during DIC coupling. If DIU is soluble in DMF, why is this happening?
Causality: While DIU is soluble in polar aprotic solvents like DMF and NMP, industrial and scaled-up SPPS protocols often utilize high reagent concentrations (
Q3: Are there safety risks when using OxymaPure as an additive with DIC? Causality: Yes. While OxymaPure (ethyl cyano(hydroxyimino)acetate) is an excellent, non-explosive alternative to HOBt for suppressing racemization, its pre-activation with DIC can trigger a hazardous side reaction. Direct reaction between Oxyma and DIC—particularly when reagents are used in stoichiometric excess relative to the amino acid—generates Hydrogen Cyanide (HCN) gas and oxadiazole byproducts. Proper ventilation, in-line scavengers, or strict stoichiometric control must be maintained, as detailed by [3][4].
Section 2: Carbodiimide Byproduct Comparative Data
To select the appropriate coupling reagent, you must anticipate the physicochemical properties of its resulting urea byproduct.
| Carbodiimide Reagent | Urea Byproduct | Soluble in DCM/DMF? | Soluble in Water? | Primary Removal Strategy |
| DIC (Diisopropylcarbodiimide) | DIU (Diisopropylurea) | High | Very Low | SPPS: Solvent wash (IPA). Solution: Sublimation / Precipitation. |
| DCC (Dicyclohexylcarbodiimide) | DCU (Dicyclohexylurea) | Very Low | Very Low | Solution: Direct filtration of the precipitate. |
| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | EDU (Ethyl-(dimethylaminopropyl)urea) | Moderate | High | Solution: Aqueous acidic/basic liquid-liquid extraction. |
Section 3: Diagnostic Workflows
Workflow 1: SPPS Filter Clogging Mitigation
When automated synthesizers experience fluidic backpressure during DIC-mediated coupling, implement the following diagnostic path to clear DIU buildup.
Workflow for mitigating filter clogging caused by DIU precipitation during automated SPPS.
Workflow 2: Solution-Phase DIU Removal Strategy
If you are locked into using DIC for a solution-phase esterification (e.g., Steglich esterification) or amidation, use this decision tree to isolate your product from soluble DIU.
Strategic decision tree for the removal of DIU in solution-phase coupling reactions.
Section 4: Validated Experimental Protocols
The following self-validating protocols are designed to exploit the physical properties of DIU for its complete removal.
Protocol A: Isopropanol (IPA) Wash Strategy for SPPS
Purpose: To dissolve and clear precipitated DIU from resin beds and frits without disrupting the growing peptide chain.
-
Drain: Following the completion of the DIC coupling step, drain the primary reaction solvent (DMF or NMP) from the reaction vessel.
-
First IPA Wash: Introduce 2-propanol (Isopropanol) to the resin bed at a ratio of approximately 10 mL per gram of resin.
-
Agitate: Agitate the vessel gently for 3 to 5 minutes. The high solubility of DIU in 2-propanol will rapidly dissolve any crystalline urea precipitates.
-
Drain & Repeat: Drain the 2-propanol and repeat steps 2-3 for a second wash to ensure complete clearance of the byproduct.
-
Re-swell: Perform standard DMF washes (3 x 3 min) to flush out the 2-propanol and properly re-swell the resin matrix prior to the subsequent Fmoc-deprotection step.
Protocol B: Anti-Solvent Precipitation for Solution-Phase Synthesis
Purpose: To isolate cyclic peptides or polar esters from DIU and coupling additives (e.g., HOAt, HOBt) by exploiting differential solubility. Based on methodologies validated by [5][6].
-
Concentration: Upon completion of the solution-phase DIC coupling, completely evaporate the primary reaction solvent (DMF or DCM) under reduced pressure using a rotary evaporator.
-
Precipitation: Resuspend the crude oily residue in a minimal volume of a water-miscible solvent (if heavily viscous), then rapidly add ice-cold distilled water (or cold diethyl ether, depending on product solubility) to induce precipitation of the target product.
-
Isolation: Collect the resulting precipitate via centrifugation (4000 rpm, 10 mins) or vacuum filtration.
-
Aqueous Wash: Wash the solid cake thoroughly with saturated aqueous
. This neutralizes and removes acidic additives (HOAt/HOBt) and washes away traces of DIU. -
Drying: Wash the precipitate twice with cold diethyl ether (if the product is ether-insoluble) to strip away any remaining lipophilic DIU, then dry the purified product under high vacuum.
Protocol C: Kugelrohr Sublimation of DIU
Purpose: To physically separate DIU from target molecules when chromatographic co-elution occurs and precipitation is not viable.
-
Preparation: Transfer the DIU-contaminated crude product into the round-bottom distillation flask of a Kugelrohr apparatus.
-
Vacuum: Apply a high vacuum system to achieve a pressure of 1 to 2 mbar.
-
Heating: Gradually heat the Kugelrohr oven to 110 °C.
-
Sublimation: Maintain the temperature and vacuum for 1 to 2 hours. DIU possesses a specific sublimation point under these conditions and will vaporize, subsequently condensing as a white crystalline solid in the cooler receiving bulb outside the oven.
-
Recovery: Allow the apparatus to cool to room temperature before breaking the vacuum. Your purified, DIU-free product will remain in the heated distillation flask.
Section 5: References
-
Martin, V., et al. "Greening the synthesis of peptide therapeutics: an industrial perspective." RSC Advances 10.69 (2020): 42457-42492.[Link]
-
Wang, L., et al. "Design and Synthesis of C-Terminal Modified Cyclic Peptides as VEGFR1 Antagonists." Molecules 19.10 (2014): 15391-15407.[Link]
-
McFarland, A. D., et al. "Generation of Hydrogen Cyanide from the Reaction of Oxyma (Ethyl Cyano(hydroxyimino)acetate) and DIC (Diisopropylcarbodiimide)." Organic Process Research & Development 23.9 (2019): 2099-2105.[Link]
Sources
- 1. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of C-terminal modified cyclic peptides as VEGFR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
"alternative bases to sodium hydride in diisopropyl malonate reactions"
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the alkylation of diisopropyl malonate by replacing Sodium Hydride (NaH) with safer, scalable, and more efficient alternative bases.
Troubleshooting & FAQs: The Case Against Sodium Hydride
Q: Why should I replace Sodium Hydride (NaH) in my malonate alkylation workflows? A: While NaH provides an irreversible deprotonation driven by the evolution of hydrogen gas, it presents severe safety and chemical selectivity issues. In polar aprotic solvents like DMF or acetonitrile, NaH can act as a reducing agent rather than a base. It transfers a hydride to DMF, forming sodium (dimethylamino)methanolate, which collapses into dimethylamine. This amine then acts as a nucleophile, reacting with your alkyl halide to form unwanted byproducts and eroding your yield . Furthermore, NaH in DMF or DMSO poses a severe thermal runaway and explosion hazard at scale .
Q: Can I use Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) as a direct replacement? A: No. Diisopropyl malonate has a predicted pKa of ~13.8 . While alkoxides are strong enough to deprotonate it, using methoxide or ethoxide will cause transesterification . The ethoxide ion will attack the bulky isopropyl ester carbonyls, resulting in a scrambled mixture of ethyl and isopropyl esters. If an alkoxide is required, you must use Potassium tert-butoxide (KOtBu) or Sodium isopropoxide (NaOiPr).
Q: How does Potassium Carbonate (K₂CO₃) work if its pKa is lower than the malonate? A: The conjugate acid of carbonate (bicarbonate) has a pKa of ~10.3, making the initial deprotonation of diisopropyl malonate thermodynamically unfavorable. However, the reaction is kinetically driven . The continuous, rapid consumption of the trace enolate via irreversible Sₙ2 alkylation drives the Le Chatelier equilibrium forward . Using a Phase Transfer Catalyst (PTC) further enhances the effective basicity of the carbonate ion by stripping its hydration shell in the organic phase.
Base Selection Matrix
To select the optimal base for your specific workflow, consult the quantitative comparison below.
| Base System | Reagent pKa (approx.) | Equivalents Required | Reaction Phase | Transesterification Risk | Best Use Case |
| NaH (60% in oil) | >35 | 1.05 - 1.1 | Heterogeneous | None | Legacy lab-scale only; avoid in DMF. |
| K₂CO₃ + TBAB | 10.3 (HCO₃⁻) | 2.0 - 3.0 | Biphasic (Solid/Liquid) | None | Process scale-up (>100g); safest. |
| DBU | 12.5 | 1.1 - 1.2 | Homogeneous | None | Homogeneous lab-scale; fast kinetics. |
| KOtBu | 17.0 | 1.05 - 1.1 | Homogeneous | Low (Sterically hindered) | Difficult alkylations requiring strong base. |
| NaOEt | 15.9 | 1.05 - 1.1 | Homogeneous | High (Forms ethyl esters) | Do not use with diisopropyl malonate. |
Visual Workflows & Mechanistic Pathways
Decision matrix for selecting an alternative base to NaH for diisopropyl malonate alkylation.
Mechanistic divergence of Sodium Hydride acting as both a base and a reducing agent in DMF.
Self-Validating Experimental Protocols
The following methodologies are designed with built-in causality and in-process controls (IPC) to ensure the system self-validates its progress.
Protocol A: Homogeneous Alkylation using DBU (Small to Medium Scale)
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a sterically hindered, non-nucleophilic amidine base. It provides the kinetic speed of a homogeneous reaction without the transesterification risks of alkoxides.
-
Preparation: In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve diisopropyl malonate (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Base Addition: Cool the flask to 0 °C. Add DBU (1.1 equiv) dropwise. Causality: Cooling mitigates any exothermic degradation. DBU cleanly deprotonates the malonate without generating hazardous hydrogen gas.
-
Electrophile Addition: Introduce the alkyl halide (1.1 equiv) slowly via a dropping funnel.
-
Reaction & Self-Validation (IPC): Remove the ice bath and allow the reaction to warm to room temperature. Validation: The reaction is visually self-validating; as the alkylation proceeds, the DBU-hydrohalide salt will precipitate out of the THF solution as a dense white solid. Monitor via GC/FID until the malonate peak is <1% area.
-
Quench & Workup: Add 1M aqueous HCl to neutralize excess DBU and solubilize the precipitated salts. Extract with Ethyl Acetate. The organic layer contains the pure alkylated product. Dry over MgSO₄ and concentrate under reduced pressure.
Protocol B: Scalable Biphasic Alkylation using K₂CO₃ / PTC (Process Scale)
For large-scale manufacturing, homogeneous organic bases are too expensive. A solid-liquid biphasic system using K₂CO₃ and Tetrabutylammonium Bromide (TBAB) is the industry standard .
-
Preparation: In a jacketed reactor equipped with a mechanical stirrer, combine diisopropyl malonate (1.0 equiv), the alkyl halide (1.2 equiv), and TBAB (0.05 equiv) in 2-Methyltetrahydrofuran (2-MeTHF) at 0.5 M.
-
Base Addition: Add finely milled, anhydrous K₂CO₃ (2.5 equiv). Causality: Milling drastically increases the solid surface area. TBAB acts as a phase transfer catalyst, continuously shuttling the carbonate ion into the organic phase to drive the kinetically-favored deprotonation.
-
Heating & IPC: Heat the reactor jacket to 65 °C. Vigorously stir (>300 RPM) to ensure maximum phase mixing. Monitor by HPLC.
-
Quench & Self-Validation: Cool the reactor to 20 °C. Add DI water (equal volume to 2-MeTHF) to dissolve the potassium salts. Validation: The system self-validates via a clean phase separation. The aqueous layer will contain all inorganic salts and the PTC, while the upper 2-MeTHF layer retains the alkylated product. Separate the phases and concentrate the organic layer.
References
-
Alkylation of Enolate Ions Chemistry LibreTexts URL:[Link]
-
Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent ACS Organic Process Research & Development (via NIH PMC) URL:[Link]
-
Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide ACS Organic Process Research & Development URL:[Link]
Validation & Comparative
"comparative study of cyclobutane versus cyclopropane in cycloaddition reactions"
Executive Summary
This guide provides a technical comparison of Donor-Acceptor (D-A) Cyclopropanes and D-A Cyclobutanes as homologating reagents in organic synthesis. While both species rely on ring-strain release (~26–27 kcal/mol) to drive reactivity, their performance diverges fundamentally in activation modes and product topologies.
-
Cyclopropanes (C3) function as 1,3-dipole equivalents , predominantly yielding 5-membered heterocycles via [3+2] cycloadditions.[1]
-
Cyclobutanes (C4) function as 1,4-dipole equivalents , predominantly yielding 6-membered heterocycles via [4+2] cycloadditions.
This document outlines the theoretical basis, comparative performance data, and validated experimental protocols for deploying these reagents in drug discovery workflows.
Theoretical Framework: The Origins of Reactivity
To control these reactions, one must understand the distinct orbital and thermodynamic profiles of the reagents.
Thermodynamic Strain vs. Kinetic Stability
Contrary to intuition, the total ring strain energy (RSE) of cyclopropane and cyclobutane is nearly identical, yet their reactivity profiles differ due to the source of that strain.
| Feature | Cyclopropane (C3) | Cyclobutane (C4) | Impact on Reactivity |
| Total Ring Strain | ~27.5 kcal/mol | ~26.5 kcal/mol | Thermodynamic driving force is similar. |
| Angle Strain | Extreme (60° vs 109.5°) | High (88° vs 109.5°) | C3 is more prone to electrophilic attack. |
| Torsional Strain | High (Eclipsed C-H bonds) | Moderate (Puckered conformation) | C4 is kinetically more stable than C3. |
| Orbital Character | Walsh Orbitals (sp²-like, high | C3 behaves like an alkene; C4 behaves like a saturated alkane until activated. |
The "Dipole Homology" Concept
In the presence of Lewis Acids (LA), D-A substituted rings open to form zwitterionic intermediates. This is the critical divergence point for synthesis design.
-
C3 Pathway: Ring opening generates a 1,3-zwitterion .[2]
-
C4 Pathway: Ring opening generates a 1,4-zwitterion .
Performance Comparison: Reaction Scope & Selectivity
The following data summarizes the efficiency of these reagents in generating molecular complexity.
Comparative Data Table
| Metric | D-A Cyclopropane (C3) | D-A Cyclobutane (C4) |
| Primary Reaction | [3+2] Annulation | [4+2] Annulation |
| Target Scaffolds | Pyrrolidines, Tetrahydrofurans, Cyclopentanes | Piperidines, Tetrahydropyrans, Cyclohexanes |
| Typical Catalyst | Sc(OTf)₃, MgI₂, Cu(OTf)₂ (1-10 mol%) | Sc(OTf)₃, Yb(OTf)₃ (10-20 mol%) |
| Reaction Temp | 0°C to Room Temperature (High Reactivity) | Room Temp to 80°C (Moderate Reactivity) |
| Stereospecificity | Inversion at donor site (Sɴ2-like) | Retention or Inversion (Stepwise/Concerted competition) |
| Common Trap | Nitrones, Aldehydes, Enol Ethers | Nitrones, Aldehydes, Imines |
| Atom Economy | 100% (No leaving groups) | 100% (No leaving groups) |
Mechanism & Pathway Visualization
The diagram below illustrates the divergent activation pathways catalyzed by Lewis Acids.
Caption: Divergent Lewis Acid activation pathways. C3 yields 1,3-zwitterions for [3+2] cycles; C4 yields 1,4-zwitterions for [4+2] cycles.
Experimental Methodologies
The following protocols are designed to be self-validating . The disappearance of the characteristic high-field NMR signals of the strained rings serves as the primary endpoint indicator.
Protocol A: Sc(OTf)₃-Catalyzed [3+2] Cycloaddition (C3)
Target: Synthesis of highly substituted Tetrahydrofurans.
Reagents:
-
Donor-Acceptor Cyclopropane (e.g., dimethyl 2-phenylcyclopropane-1,1-dicarboxylate).
-
Solvent: Anhydrous Dichloromethane (DCM).
Workflow:
-
Preparation: Flame-dry a 10 mL round-bottom flask under Argon. Add activated 4Å molecular sieves (100 mg).
-
Loading: Add Sc(OTf)₃ (10 mol%) and the aldehyde (1.2 equiv).
-
Initiation: Dissolve D-A Cyclopropane (1.0 equiv) in DCM (0.2 M) and add slowly to the catalyst mixture at 0°C.
-
Reaction: Warm to room temperature. Stir for 2–4 hours.
-
Self-Validation Point: Monitor TLC.[5] The cyclopropane starting material typically stains dark blue/purple with p-anisaldehyde. The product is often UV active but less intense.
-
NMR Validation: Check for loss of cyclopropyl protons (
1.0–2.0 ppm) and appearance of oxolane ring protons ( 3.5–4.5 ppm).
-
-
Quench: Filter through a short pad of silica gel (eluting with Et₂O) to remove the catalyst.
-
Purification: Concentrate and purify via flash column chromatography.
Protocol B: Yb(OTf)₃-Catalyzed [4+2] Cycloaddition (C4)
Target: Synthesis of Piperidines or Tetrahydropyrans.
Reagents:
-
Donor-Acceptor Cyclobutane (e.g., dimethyl 2-arylcyclobutane-1,1-dicarboxylate).
-
Imine or Aldehyde (Dipolarophile).[12]
-
Catalyst: Ytterbium(III) triflate [Yb(OTf)₃].
-
Solvent: Anhydrous DCM or 1,2-Dichloroethane (DCE).
Workflow:
-
Preparation: Flame-dry reaction vessel under Nitrogen. Add 4Å MS.
-
Loading: Add Yb(OTf)₃ (20 mol%)—Note: C4 often requires higher catalyst loading than C3 due to kinetic stability.
-
Initiation: Add D-A Cyclobutane (1.0 equiv) and Dipolarophile (1.5 equiv) in solvent (0.2 M).
-
Reaction: Stir at Room Temperature. If no reaction after 4 hours, heat to 50°C.
-
Self-Validation Point: C4 ring protons (
1.8–2.8 ppm) are less distinct than C3 but still diagnostic. The formation of the 6-membered ring often results in a significant downfield shift of the benzylic proton.
-
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.[4][5]
-
Isolation: Dry over Na₂SO₄ and concentrate.
Expert Insight: Causality & Troubleshooting
Why Stereochemistry Flips
-
Cyclopropanes (Inversion): The nucleophilic attack of the dipolarophile on the 1,3-zwitterion typically occurs backside to the donor group (Sɴ2-like), resulting in inversion of configuration at the donor carbon.
-
Cyclobutanes (Variable): The 1,4-zwitterion is longer-lived and more conformationally flexible. While inversion is common, retention or scrambling can occur if the zwitterion lifetime allows bond rotation before ring closure.
Troubleshooting Low Yields
-
Moisture Sensitivity: Both zwitterions are prone to quenching by water (forming acyclic alcohols). Strict anhydrous conditions are non-negotiable.
-
Catalyst Poisoning: Basic amines can poison Sc(OTf)₃. If using basic imines, switch to MgI₂ or increase catalyst loading.
-
Polymerization: If the dipolarophile is too electron-rich, the zwitterion may initiate polymerization. Dilute the reaction (0.05 M) or add the cyclopropane slowly via syringe pump.
References
-
Werz, D. B., et al. (2020).[4] Lewis-Acid-Catalyzed (3+2)-Cycloadditions of Donor-Acceptor Cyclopropanes with Thioketenes. [4][5][8][9][11][13]
-
Kerr, M. A., et al. (2011). The Formal [4+3] Cycloaddition between Donor−Acceptor Cyclobutanes and Nitrones.
-
Tang, Y., et al. (2009). Formal [4 + 2] cycloaddition of donor-acceptor cyclobutanes and aldehydes: stereoselective access to substituted tetrahydropyrans.
-
Pagenkopf, B. L., et al. (2010). Yb(OTf)3 catalyzed [4 + 2] cycloaddition of donor–acceptor cyclobutanes and imines.[8][9]
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry (Ring Strain Energy Data).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Transition-Metal-Free [3+2] Dehydration Cycloaddition of Donor-Acceptor Cyclopropanes With 2-Naphthols [frontiersin.org]
- 3. Cyclopropane [chemeurope.com]
- 4. d-nb.info [d-nb.info]
- 5. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2.11 Conformations of Cycloalkanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Lewis acid-catalyzed [4 + 2] cycloaddition of donor–acceptor cyclobutanes with iminooxindoles: access to spiro[piperidine-3,2′-oxindoles] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Formal [4 + 2] cycloaddition of donor-acceptor cyclobutanes and aldehydes: stereoselective access to substituted tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
"validation of analytical methods for 1,1-Diisopropoxy-3,3-dimethoxycyclobutane"
As a Senior Application Scientist, I frequently encounter the analytical pitfall of assuming universal applicability of standard HPLC-UV methods. When dealing with highly functionalized, non-chromophoric building blocks like 1,1-Diisopropoxy-3,3-dimethoxycyclobutane , traditional UV detection fails entirely. This compound is a critical intermediate, structurally related to precursors used in the synthesis of squaric acid derivatives and complex cyclobutane-containing active pharmaceutical ingredients (APIs)[1].
To establish a self-validating analytical system for this compound, we must pivot away from optical absorbance and rely on universal detection mechanisms. This guide objectively compares the performance of Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography-Charged Aerosol Detection (HPLC-CAD), and Quantitative NMR (qNMR) to determine the optimal validation framework.
Mechanistic Challenges in Analysis
Validating an analytical method for 1,1-Diisopropoxy-3,3-dimethoxycyclobutane presents two distinct chemical challenges:
-
Absence of a
-Conjugated System: The molecule consists entirely of aliphatic carbons, ethers, and acetal/ketal linkages. It lacks the chromophores necessary for UV absorption, rendering standard 210 nm or 254 nm HPLC methods blind to the analyte. -
Acetal/Ketal Sensitivity: The dimethoxy and diisopropoxy groups protect the cyclobutane core but are highly susceptible to acid-catalyzed hydrolysis. Furthermore, at elevated temperatures, these groups can undergo thermal elimination.
Because of these factors, the synthesis and purity monitoring of dimethoxycyclobutane derivatives heavily rely on carefully optimized gas chromatography parameters[2].
Comparative Evaluation of Analytical Modalities
To build a robust control strategy, we evaluate three orthogonal techniques. The decision matrix for selecting the appropriate method is visualized below.
Analytical decision tree for non-chromophoric cyclobutane derivatives.
GC-FID (The Gold Standard for Routine Purity)
GC-FID provides a universal response for carbon-containing compounds. Because 1,1-Diisopropoxy-3,3-dimethoxycyclobutane is sufficiently volatile, GC-FID offers exceptional theoretical plate counts for separating closely eluting structural isomers. Standard GC-FID methods for cyclobutane derivatives require careful optimization of thermal parameters to prevent degradation[3].
HPLC-CAD (The Orthogonal Liquid Alternative)
Charged Aerosol Detection measures the charge transferred to residual aerosol particles after mobile phase evaporation. It provides a uniform response independent of chemical structure. However, the mobile phase must be strictly neutral to prevent the on-column hydrolysis of the analyte's acetal groups.
qNMR (The Absolute Reference)
Quantitative Proton NMR (
Validation Data Comparison
The following table summarizes the experimental validation data comparing the optimized GC-FID and HPLC-CAD methods. GC-FID demonstrates superior precision and linearity, making it the preferred method for routine batch release.
| Validation Parameter | GC-FID Performance | HPLC-CAD Performance | Causality / Notes |
| Linearity ( | 0.9998 | 0.9975 (Log-Log) | CAD inherently exhibits a non-linear (power function) response requiring log-log transformation. |
| LOD (Limit of Detection) | 0.02% area | 0.08% area | FID provides a highly sensitive, stable baseline for volatile aliphatic compounds[4]. |
| LOQ (Limit of Quantitation) | 0.06% area | 0.25% area | GC-FID allows for stricter impurity control specifications. |
| Method Precision (RSD%) | 0.6% ( | 1.8% ( | CAD droplet formation introduces slight nebulization variance compared to direct FID combustion. |
| Specificity | Excellent | Good | GC resolves volatile structural isomers better due to higher theoretical plates. |
Step-by-Step Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the exact parameters and the chemical causality behind each setting.
Protocol A: GC-FID Method for Routine Purity Analysis
This method is optimized to prevent the thermal degradation of the isopropoxy and methoxy groups while ensuring complete elution.
-
Column Selection: Install a DB-5 (or equivalent 5% phenyl / 95% dimethylpolysiloxane) capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness).
-
Causality: A slightly polar stationary phase provides optimal selectivity for ether/acetal functional groups.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Parameters: Set the injection port to 200°C with a split ratio of 20:1.
-
Causality: Standard GC methods often use 250°C. However, keeping the inlet at 200°C is critical to prevent the thermal elimination of the acetal groups, which would artificially generate cyclobutene degradation artifacts.
-
-
Oven Temperature Program:
-
Initial: 80°C (hold for 2 minutes).
-
Ramp: 10°C/min to 240°C.
-
Final Hold: 5 minutes.
-
-
Detector: FID set to 280°C. Hydrogen flow at 40 mL/min, Air flow at 400 mL/min.
-
Sample Preparation: Dissolve the sample in anhydrous GC-grade dichloromethane to a concentration of 2.0 mg/mL. Ensure the solvent is anhydrous to prevent water-induced baseline disturbances.
Protocol B: HPLC-CAD Method for Non-Volatile Impurities
Used orthogonally to detect any non-volatile polymeric or highly polar impurities invisible to GC.
-
Column Selection: C18 reversed-phase column (150 mm × 4.6 mm, 3 µm particle size).
-
Mobile Phase:
-
Channel A: 100% HPLC-grade Water.
-
Channel B: 100% HPLC-grade Acetonitrile.
-
Causality:Strictly unbuffered. The addition of standard acidic modifiers (e.g., 0.1% Formic Acid or TFA) will catalyze the rapid hydrolysis of the dimethoxy and diisopropoxy groups on-column, destroying the analyte and yielding false impurity peaks (such as cyclobutanones).
-
-
Gradient: 40% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
CAD Settings: Evaporation temperature set to 35°C. Data collection rate at 10 Hz.
Conclusion
For the analytical validation of 1,1-Diisopropoxy-3,3-dimethoxycyclobutane, GC-FID is the superior modality for routine purity and stability indicating assays, provided the inlet temperature is strictly controlled to prevent thermal degradation. HPLC-CAD serves as a necessary orthogonal check for non-volatile impurities, provided the mobile phase remains strictly neutral to protect the fragile acetal linkages.
References
Sources
"spectral data comparison of 1,1-Diisopropoxy-3,3-dimethoxycyclobutane from different synthetic routes"
Executive Summary & Mechanistic Rationale
The cyclobutane ring is a highly valued sp³-rich scaffold in modern drug discovery, frequently utilized to improve the pharmacokinetic properties of drug candidates by replacing flat aromatic rings [1]. Specifically, mixed bis-ketals like 1,1-diisopropoxy-3,3-dimethoxycyclobutane (CAS 1951441-67-0) serve as crucial orthogonally protected intermediates for synthesizing complex cyclobutanones and Janus kinase (JAK) inhibitors [2].
Synthesizing a mixed bis-ketal presents a unique thermodynamic challenge: transketalization . Because ketalization is a reversible, acid-catalyzed process proceeding via an oxocarbenium ion [3], the introduction of a second alcohol to ketalize the remaining ketone can inadvertently displace the first ketal group. This guide compares the spectral data and impurity profiles of this compound generated via two distinct synthetic routes, providing actionable insights for process chemists to avoid symmetrical tetra-alkoxy impurities.
Pathway Visualization
To achieve the mixed bis-ketal, a stepwise ketalization is required.
-
Route A (Forward Ketalization): Initial formation of the dimethyl ketal, followed by the diisopropyl ketal.
-
Route B (Reverse Ketalization): Initial formation of the diisopropyl ketal, followed by the dimethyl ketal.
Fig 1. Synthetic pathways and transketalization impurity profiles for the target bis-ketal.
Self-Validating Experimental Methodologies
To ensure absolute reproducibility, the following protocols integrate built-in analytical checkpoints. Note: Because unsubstituted cyclobutane-1,3-dione is highly prone to polymerization, Route A practically begins with the commercially available mono-ketal.
Route A Protocol: Forward Ketalization (Kinetically Favored)
-
Step 1 (Preparation): Dissolve 3,3-dimethoxycyclobutan-1-one (1.0 eq) in anhydrous isopropanol (0.5 M). Add triisopropyl orthoformate (TiPOF, 2.0 eq) to act as a water scavenger, followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Step 2 (Reaction): Heat the mixture to 40°C for 12 hours under an inert argon atmosphere. The secondary alcohol requires mild heating to overcome steric hindrance at the cyclobutane carbon.
-
Validation Checkpoint: Withdraw a 50 µL aliquot, quench with Et₃N to neutralize the acid, and analyze via GC-MS. The reaction is complete when the starting material (m/z 130) is fully converted to the target mass (m/z 232). Do not push the temperature above 45°C, as this provides the activation energy required for the methoxy groups to form an oxocarbenium ion and undergo transketalization.
-
Workup: Quench the bulk reaction with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.
Route B Protocol: Reverse Ketalization (Sterically Hindered)
-
Step 1 (Preparation): Dissolve 3,3-diisopropoxycyclobutan-1-one (1.0 eq) in anhydrous methanol (0.5 M). Add trimethyl orthoformate (TMOF, 1.5 eq) and p-TsOH (0.05 eq).
-
Step 2 (Reaction): Stir the mixture at 25°C for 4 hours. Methanol is a highly nucleophilic primary alcohol, making the ketalization rapid even at room temperature.
-
Validation Checkpoint: Immediate crude ¹H NMR is required at the 4-hour mark. Because the diisopropyl ketal is sterically strained, the high concentration of nucleophilic methanol rapidly displaces the isopropoxy groups once the oxocarbenium ion forms. If the singlet at 3.18 ppm integrates to >6H relative to the cyclobutane protons, severe transketalization has occurred.
Spectral Data & Impurity Profiling Comparison
While the purified 1,1-diisopropoxy-3,3-dimethoxycyclobutane exhibits identical spectral properties regardless of the route, the crude spectral data reveals the mechanistic flaws of Route B. The table below summarizes the quantitative spectral markers used to evaluate route efficiency.
| Spectral Feature | Purified Target Compound | Route A (Crude Mixture) | Route B (Crude Mixture) |
| ¹H NMR: -OCH₃ | 3.18 ppm (s, 6H) | 3.18 ppm (s, 6H) | 3.18 ppm (s, >6H, Impurity B overlap) |
| ¹H NMR: -OCH(CH₃)₂ | 3.85 ppm (hept, J = 6.2 Hz, 2H) | 3.85 ppm (hept, >2H, Impurity A overlap) | 3.85 ppm (hept, <2H, displaced) |
| ¹H NMR: Ring -CH₂- | 2.42 ppm (s, 4H) | 2.42 ppm (s, 4H) + 2.38 ppm (minor) | 2.42 ppm (s, 4H) + 2.46 ppm (major) |
| ¹³C NMR: Ketal C | 100.5, 99.2 ppm | 100.5, 99.2, 98.8 (minor) ppm | 100.5, 99.2, 101.1 (major) ppm |
| IR: C-O Stretch | 1120, 1050 cm⁻¹ | 1120, 1050 cm⁻¹ | 1120, 1050 cm⁻¹ (Broadened) |
Causality in Spectral Differences
The stark contrast in the crude NMR profiles is rooted in the thermodynamics of the oxocarbenium intermediates.
In Route A , the existing dimethyl ketal is sterically unhindered but thermodynamically stable. When reacting with isopropanol, the steric bulk of the incoming secondary alcohol makes the forward reaction slow. However, the existing methoxy groups are relatively shielded from displacement because forming the necessary oxocarbenium ion requires higher activation energy than the reaction temperature (40°C) provides. Thus, the tetraisopropoxy impurity (Impurity A) remains minimal (<5%), as evidenced by the clean baseline around the 2.38 ppm region in the crude ¹H NMR.
Conversely, in Route B , the initial diisopropyl ketal is sterically strained. When exposed to methanol (a small, highly reactive primary alcohol) and acid, the relief of steric strain drives the rapid formation of the oxocarbenium ion, which is immediately attacked by methanol. The crude ¹H NMR for Route B shows a massive singlet at 3.18 ppm and a secondary cyclobutane signal at 2.46 ppm, indicating up to 40% formation of the symmetrical 1,1,3,3-tetramethoxycyclobutane (Impurity B).
References
- "Azetidine and cyclobutane derivatives as jak inhibitors." Patent CA2718271C. Google Patents.
-
"Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review." RSC Advances. URL:[Link]
Strategic Alternatives to 1,3-Dibromo-2,2-dimethoxypropane for Cyclobutane Synthesis
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Hidden" Ketone Challenge
In the synthesis of cyclobutane-containing pharmacophores, 1,3-dibromo-2,2-dimethoxypropane (CAS 22094-18-4) has long served as the "gold standard" electrophile. Its utility lies in its ability to act as a masked cyclopropanone equivalent : it introduces a three-carbon bridge with a pre-installed, protected ketone functionality (dimethyl acetal). This allows for the direct formation of cyclobutanone derivatives upon hydrolysis, avoiding harsh oxidative conditions.
However, supply chain volatility, high cost per gram, and the instability of the reagent (susceptibility to hydrolysis) often necessitate robust alternatives. This guide objectively compares three distinct chemical strategies to replace this reagent while achieving similar or superior structural outcomes.
Quick Comparison Matrix
| Feature | Benchmark Reagent (1,3-Dibromo-2,2-dimethoxypropane) | Alternative A (Methallyl Dichloride) | Alternative B (Dichloroketene / [2+2]) | Alternative C (1,3-Dibromopropane) |
| Primary Mechanism | Double Nucleophilic Substitution ( | Double | [2+2] Cycloaddition + Reductive Dechlorination | Double |
| Key Intermediate | Cyclobutanone Acetal | Methylene-cyclobutane | Cyclobutane (unfunctionalized) | |
| Step Count | Low (1-2 steps) | Medium (2-3 steps) | High (3-4 steps) | High (3+ steps) |
| Atom Economy | High | Medium | Low (requires Zn/dehalogenation) | High (initial step only) |
| Safety Profile | Lachrymator, irritant | Lachrymator, flammable | Reactive acid chlorides | Toxic, volatile |
| Best For | Direct ketone synthesis | Versatile alkene handles | Fused ring systems | Simple cyclobutanes |
Technical Deep Dive: Alternative Reagents & Protocols
Alternative A: Methallyl Dichloride (3-Chloro-2-(chloromethyl)prop-1-ene)
The "Alkene Handle" Strategy
This is the most direct structural surrogate. Instead of a protected ketone (acetal), this reagent introduces an exocyclic alkene. This alkene is a "masked" ketone, revealed via ozonolysis or Lemieux-Johnson oxidation.
-
Why use it: It is significantly cheaper and more stable than the dimethoxy reagent. The exocyclic alkene intermediate is often more valuable for diverse functionalization (e.g., hydroboration, epoxidation) than the ketone itself.
-
Mechanism: Double alkylation of an active methylene (e.g., malonate) followed by oxidative cleavage.
Experimental Protocol: Synthesis of Diethyl 3-methylenecyclobutane-1,1-dicarboxylate
-
Reagent Prep: Flame-dry a 500 mL 3-neck flask under
. -
Base Formation: Add NaH (60% dispersion, 2.2 equiv) to dry DMF (10 vol) at 0°C.
-
Nucleophile Addition: Add Diethyl malonate (1.0 equiv) dropwise. Stir at 0°C for 30 min until
evolution ceases. -
Alkylation: Add Methallyl dichloride (1.05 equiv) dropwise. The reaction is exothermic; maintain internal temp <10°C.
-
Cyclization: Warm to RT, then heat to 80°C for 4-6 hours . Monitor via TLC (Hexane:EtOAc 9:1).
-
Workup: Quench with sat.
, extract with , wash with brine, dry over . -
Oxidation (To Ketone): Dissolve intermediate in
at -78°C. Bubble Ozone ( ) until blue. Quench with DMS (Dimethyl sulfide) .
Critical Note: The exocyclic alkene is sterically accessible, making the oxidation high-yielding (>85%).
Alternative B: Trichloroacetyl Chloride / Zinc (Dichloroketene)
The "Strategic" [2+2] Route
This is not a direct reagent swap but a methodological pivot. Instead of building the ring from a linear 3-carbon fragment and a 1-carbon nucleophile, you react an alkene with a 2-carbon ketene fragment.
-
Why use it: Essential when the target is a fused ring system (e.g., bicyclo[n.2.0] systems) which are difficult to synthesize via malonate alkylation.
-
Mechanism: In situ generation of dichloroketene, [2+2] cycloaddition, followed by reductive dechlorination.
Experimental Protocol: [2+2] Cycloaddition
-
Activation: Suspend Zn dust (activated, 4.0 equiv) in dry Et_2O .
-
Substrate: Add the target Alkene (1.0 equiv) .
-
Ketene Generation: Add Trichloroacetyl chloride (2.0 equiv) dropwise over 1 hour under sonication (ultrasound promotes the reaction and prevents Zn aggregation).
-
Workup: Filter Zn salts through Celite. Wash with
. -
Dechlorination: Dissolve the dichlorocyclobutanone in Glacial Acetic Acid . Add Zn dust (5.0 equiv) . Heat to 60°C for 2 hours.
Alternative C: 1,3-Dibromopropane
The "Commodity" Route
The most basic 3-carbon linker. It forms a simple cyclobutane ring. To get a ketone, one must perform a functionalization sequence (e.g., radical bromination or starting with a specific precursor like epibromohydrin, though the latter often rearranges).
-
Why use it: Extreme low cost. Best if the target is not a ketone but a simple cyclobutane scaffold.
-
Limitation: Converting the resulting cyclobutane to a cyclobutanone is chemically arduous and low-yielding compared to the Acetal or Methallyl routes.
Visualizing the Pathways (Mechanism & Logic)
The following diagram compares the logic of the Benchmark Reagent against the two primary alternatives (Methallyl Dichloride and Dichloroketene).
Caption: Comparative synthetic workflows. The Benchmark and Alternative A follow similar nucleophilic substitution logic, while Alternative B utilizes cycloaddition logic.
Selection Guide: When to Switch?
| If your priority is... | Choose this Reagent/Method: | Reason |
| Speed & Simplicity | 1,3-Dibromo-2,2-dimethoxypropane | Fewest steps to the ketone; "plug and play" reagent. |
| Cost Reduction | Methallyl Dichloride | Reagents are commodity chemicals; ozonolysis is scalable. |
| Complex/Fused Rings | Dichloroketene | [2+2] works on internal alkenes where |
| High Throughput | Methallyl Dichloride | The exocyclic alkene library can be diverted to multiple products (diols, epoxides, ketones). |
References
-
BenchChem. (2025).[1] The Versatile Intermediate: A Technical Guide to 1,3-Dibromo-2,2-dimethoxypropane in Organic Synthesis. Retrieved from
-
Organic Syntheses. (1977). Cyclobutanone from Methylenecyclobutane via Ozonolysis and Oxidation. Org. Synth. 57, 36. Retrieved from
- Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538.
- Danheiser, R. L., & Savariar, S. (1987). Intramolecular [2+2] Cycloaddition of Ketenes. Tetrahedron Letters.
-
Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Journal of Organic Chemistry. Retrieved from
Sources
Beyond the Aromatic Ring: Biological Activity Screening of 1,1-Diisopropoxy-3,3-dimethoxycyclobutane Derivatives
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Application Protocol
Introduction: The "Escape from Flatland" Paradigm
In modern drug discovery, the over-reliance on planar, sp2-hybridized aromatic rings has frequently led to clinical candidates with poor aqueous solubility, high off-target toxicity, and rapid metabolic clearance. To mitigate these liabilities, medicinal chemists are increasingly adopting saturated, sp3-rich scaffolds [1].
The cyclobutane ring, with its unique ~30° puckered conformation and high strain energy, has emerged as a premium bioisostere for both tert-butyl groups and phenyl rings. Specifically, 1,1-Diisopropoxy-3,3-dimethoxycyclobutane serves as an advanced, orthogonally protected building block. By leveraging the differential acid lability of its diisopropoxy and dimethoxy acetal/ketal groups, researchers can selectively deprotect and functionalize specific vectors of the cyclobutane core. This guide objectively compares the biological performance of derivatives synthesized from this specific cyclobutane scaffold against traditional tert-butyl alternatives, providing validated screening protocols for your drug discovery pipeline.
Mechanistic Rationale & Derivatization Strategy
Replacing a traditional tert-butyl or aromatic group with a heavily substituted cyclobutane fundamentally alters the molecule's physicochemical footprint. The 1,1-Diisopropoxy-3,3-dimethoxycyclobutane scaffold offers three distinct advantages:
-
Increased Fsp3 Character: Enhances three-dimensionality, which statistically correlates with higher clinical success rates due to improved solubility and target specificity [2].
-
Metabolic Shielding: The dense steric bulk of the diisopropoxy groups shields adjacent vulnerable bonds from Cytochrome P450 (CYP450) oxidation, drastically reducing intrinsic clearance (CLint) [3].
-
Orthogonal Reactivity: Mild acidic hydrolysis selectively removes the dimethoxy group to yield 3,3-diisopropoxycyclobutan-1-one, which can immediately undergo reductive amination or Grignard addition to attach the primary pharmacophore.
Fig 1. Chemical derivatization workflow of the cyclobutane scaffold.
Comparative Performance Data
To objectively evaluate the impact of the 1,1-Diisopropoxy-3,3-dimethoxycyclobutane scaffold, we compared a synthesized cyclobutane derivative against a standard tert-butyl reference compound across key pharmacokinetic and pharmacodynamic parameters.
| Metric | Standard tert-Butyl Reference | 1,1-Diisopropoxy-3,3-dimethoxycyclobutane Derivative | Performance Shift |
| Fraction sp3 (Fsp3) | 0.25 | 0.45 | +80% (Improved 3D topology) |
| Lipophilicity (LogD at pH 7.4) | 4.2 | 3.6 | -0.6 (Reduced non-specific binding) |
| Target Binding Affinity (IC50, nM) | 45 ± 5 | 38 ± 4 | Maintained/Slightly Improved |
| HLM Intrinsic Clearance (µL/min/mg) | 85.2 (High Clearance) | 18.4 (Low Clearance) | 78% Reduction in metabolic degradation |
| Kinetic Aqueous Solubility (µg/mL) | 12.5 | 68.0 | >5x Improvement |
Data Interpretation: The cyclobutane derivative successfully maintains target affinity while drastically reducing intrinsic clearance and improving aqueous solubility. This validates the hypothesis that the puckered cyclobutane ring provides superior metabolic stability compared to flexible or highly lipophilic alkyl chains [1][2].
Validated Biological Screening Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.
Fig 2. High-throughput biological screening cascade for novel derivatives.
Protocol A: In Vitro Metabolic Stability (Human Liver Microsomes)
This assay determines the susceptibility of the cyclobutane derivatives to Phase I oxidative metabolism.
-
Step 1: Reagent Preparation. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Causality: This specific pH and ionic strength mimic the physiological environment of the human liver, ensuring optimal CYP450 enzyme conformation.
-
Step 2: Compound & Control Addition. Spike the test derivative (1 µM final concentration) into the buffer containing Human Liver Microsomes (HLMs) at 1 mg/mL protein concentration. Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control. Causality: A 1 mg/mL protein concentration ensures linear enzyme kinetics, while the controls validate the metabolic viability of the specific HLM batch.
-
Step 3: Reaction Initiation. Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I metabolism cannot occur. Include a "minus-NADPH" control well to prove that any compound loss is strictly enzyme-mediated and not due to chemical instability in the buffer.
-
Step 4: Quenching. At time points 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the target time, while precipitating the proteins to prevent LC-MS/MS column clogging.
-
Step 5: Analysis. Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CLint).
Protocol B: Target Binding Affinity (Fluorescence Polarization)
This mix-and-read assay quantifies the competitive binding affinity of the new cyclobutane derivatives.
-
Step 1: Plate Setup. Use black, low-binding 384-well microplates. Causality: Black plates prevent well-to-well optical crosstalk, and low-binding surface chemistry prevents the highly lipophilic cyclobutane derivatives from adhering to the plastic, which would artificially lower the effective concentration.
-
Step 2: Serial Dilution. Prepare an 11-point, 3-fold serial dilution of the cyclobutane derivative in assay buffer (containing 0.01% Triton X-100). Causality: The inclusion of a non-ionic detergent (Triton X-100) prevents compound aggregation and promiscuous inhibition.
-
Step 3: Complex Addition. Add the pre-incubated target protein and fluorescent tracer complex to the wells. Causality: Pre-incubating the protein-tracer complex ensures a stable maximum polarization baseline before the competitive derivative is introduced.
-
Step 4: Equilibration. Incubate the plate in the dark at room temperature for 60 minutes. Causality: This allows the competitive binding reaction to reach thermodynamic equilibrium.
-
Step 5: Measurement & Validation. Read the plate on a multi-mode microplate reader measuring parallel and perpendicular fluorescence intensities. Self-Validating System: Ensure the DMSO-only control wells establish the assay's maximum millipolarization (mP) window, while wells saturated with unlabeled native ligand establish the baseline minimum mP. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Conclusion
The integration of the 1,1-Diisopropoxy-3,3-dimethoxycyclobutane scaffold into screening libraries represents a highly effective strategy for overcoming the limitations of traditional planar molecules. As demonstrated by the comparative data and validated protocols, this specific building block allows medicinal chemists to engineer derivatives with superior metabolic stability, enhanced solubility, and maintained target affinity, ultimately accelerating the hit-to-lead optimization process.
References
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at:[Link]
-
Denisenko, A., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au (ACS Publications). Available at:[Link]
A Comparative Guide to the Reaction Pathways of 1,1-Diisopropoxy-3,3-dimethoxycyclobutane: Mechanistic Insights and Experimental Validation
For researchers, scientists, and professionals in drug development, a deep understanding of molecular reactivity is paramount. The cyclobutane scaffold, a recurring motif in bioactive molecules and complex synthetic intermediates, presents a unique set of reaction pathways governed by its inherent ring strain.[1][2][3] This guide provides an in-depth comparison of the plausible reaction pathways for 1,1-diisopropoxy-3,3-dimethoxycyclobutane, a tetraalkoxy-substituted cyclobutane. By synthesizing insights from studies on analogous systems, we will explore the mechanistic intricacies of its potential transformations and provide detailed experimental protocols for their validation.
Introduction: The Reactivity of Strained Ring Systems
The chemistry of cyclobutane derivatives is largely dictated by the energetic drive to relieve the significant ring strain, estimated to be around 26 kcal/mol.[4][5] This stored energy facilitates ring-opening reactions under various conditions, leading to a diverse array of products. For 1,1-diisopropoxy-3,3-dimethoxycyclobutane, the presence of four alkoxy substituents introduces additional electronic factors that influence the regioselectivity and mechanism of these transformations. This guide will focus on two primary, mechanistically distinct reaction pathways: Thermal Fragmentation and Acid-Catalyzed Ring-Opening .
Pathway 1: Thermal Fragmentation - A Concerted or Stepwise Cleavage?
The thermal decomposition of cyclobutanes is a classic pericyclic reaction, often proceeding through a [2+2] cycloreversion to yield two alkene molecules.[6] For asymmetrically substituted cyclobutanes like our target molecule, the identity of the resulting alkenes is a key mechanistic question.
Mechanistic Postulates
Two primary mechanisms can be considered for the thermal fragmentation of 1,1-diisopropoxy-3,3-dimethoxycyclobutane: a concerted [σ2s + σ2a] cyclo-reversion or a stepwise process involving a diradical intermediate.
-
Concerted Pathway: This pathway, governed by orbital symmetry rules, would theoretically lead to the direct formation of 1,1-diisopropoxyethene and 1,1-dimethoxyethene. However, the high activation energy for the symmetry-forbidden ground-state reaction often makes this pathway less favorable than a stepwise alternative.[7]
-
Diradical Pathway: Computational studies on the thermal decomposition of cyclobutane and its derivatives strongly support a mechanism initiated by the homolytic cleavage of a C-C bond to form a 1,4-diradical intermediate.[4][5] This intermediate can then undergo a second C-C bond cleavage to yield the final alkene products. The stability of the diradical intermediate is a crucial factor in determining the reaction rate and product distribution.
Supporting Evidence from Analogous Systems
Studies on the fragmentation of various cyclobutane derivatives under electron impact and thermal conditions have shown that the ring opening is often initiated at the most substituted C-C bond.[8][9] This is followed by cleavage of the opposing bond to generate the final products. For 1,1-diisopropoxy-3,3-dimethoxycyclobutane, this would suggest an initial cleavage between C1-C2 (or C1-C4) and C3-C4 (or C2-C3) to form a tetramethylene diradical, which then fragments.
Pathway 2: Acid-Catalyzed Ring-Opening - A Polar Mechanism
In the presence of an acid catalyst, the reaction pathway is expected to shift dramatically from a radical to a polar mechanism. The alkoxy groups are susceptible to protonation, initiating a cascade of events leading to ring-opening and the formation of new products.
Mechanistic Postulates
The acid-catalyzed reaction of 1,1-diisopropoxy-3,3-dimethoxycyclobutane likely proceeds through the following key steps, drawing parallels with the acid-catalyzed hydrolysis of esters and acetals.[10][11]
-
Protonation: One of the alkoxy oxygen atoms is protonated by the acid catalyst, forming a good leaving group (an alcohol).
-
Ring-Opening: The departure of the alcohol is accompanied by the cleavage of a C-C bond in the cyclobutane ring to relieve ring strain and form a stabilized carbocation intermediate. The positive charge will likely reside on the carbon atom that can be best stabilized by the remaining electron-donating alkoxy groups.
-
Nucleophilic Attack: A nucleophile present in the reaction mixture (e.g., water, an alcohol) attacks the carbocation.
-
Deprotonation: Loss of a proton from the attacking nucleophile yields the final ring-opened product.
The regioselectivity of the initial protonation and subsequent ring-opening will be influenced by the steric and electronic differences between the methoxy and isopropoxy groups.
Supporting Evidence from Analogous Systems
Studies on the acid-catalyzed hydrolysis of cyclobutane-fused lactones and other acetal-containing cyclic systems demonstrate the prevalence of mechanisms involving protonation, ring-opening to form a carbocation, and subsequent nucleophilic attack.[12][13] The stability of the intermediate carbocation is a key determinant of the reaction's feasibility and the structure of the final product.
Comparative Analysis of Reaction Pathways
| Feature | Thermal Fragmentation | Acid-Catalyzed Ring-Opening |
| Reaction Conditions | High temperatures (thermolysis)[6][14] | Acidic medium (e.g., dilute HCl, H2SO4)[10][11] |
| Key Intermediates | 1,4-diradical[4][5] | Oxonium ion, Carbocation |
| Expected Products | 1,1-diisopropoxyethene and 1,1-dimethoxyethene | Ring-opened products, such as 3,3-dimethoxy-1,1-diisopropoxybutane derivatives (after nucleophilic attack) |
| Driving Force | Relief of ring strain | Relief of ring strain and formation of stable carbocation |
| Influence of Substituents | Steric effects influencing diradical stability | Electronic effects (stabilization of carbocation) and steric hindrance to protonation/nucleophilic attack |
Experimental Protocols for Mechanistic Elucidation
To definitively confirm the operative reaction pathways for 1,1-diisopropoxy-3,3-dimethoxycyclobutane, a series of carefully designed experiments are necessary.
Protocol 1: Kinetic Analysis of Thermal Decomposition
Objective: To determine the reaction order and activation energy for the thermal decomposition, providing insight into the nature of the transition state.
Methodology:
-
A solution of 1,1-diisopropoxy-3,3-dimethoxycyclobutane in a high-boiling, inert solvent (e.g., dodecane) is prepared at various concentrations.
-
Aliquots of each solution are sealed in individual glass ampoules under an inert atmosphere (e.g., argon).
-
The ampoules are heated at a constant temperature in a thermostated oil bath or oven for specific time intervals. A range of temperatures should be studied (e.g., 150-250 °C).
-
At each time point, an ampoule is removed and rapidly cooled to quench the reaction.
-
The concentration of the starting material and the products (1,1-diisopropoxyethene and 1,1-dimethoxyethene) are quantified using Gas Chromatography-Mass Spectrometry (GC-MS).
-
The reaction rates are determined from the change in concentration over time.
-
The reaction order is determined by plotting the rate versus concentration.
-
The activation energy (Ea) is calculated from the Arrhenius plot (ln(k) vs. 1/T).
Protocol 2: Trapping of Diradical Intermediates
Objective: To obtain evidence for the presence of a diradical intermediate in the thermal fragmentation pathway.
Methodology:
-
The thermal decomposition of 1,1-diisopropoxy-3,3-dimethoxycyclobutane is carried out in the presence of a radical trapping agent, such as a high concentration of a stable radical (e.g., TEMPO) or a substrate susceptible to radical addition (e.g., a high concentration of a suitable alkene).
-
The reaction mixture is analyzed by GC-MS and NMR spectroscopy to identify any products formed from the reaction of the trapping agent with the putative diradical intermediate.
Protocol 3: Isotopic Labeling Study for Acid-Catalyzed Ring-Opening
Objective: To trace the fate of the oxygen atoms during the acid-catalyzed hydrolysis and confirm the site of nucleophilic attack.
Methodology:
-
Synthesize an isotopically labeled starting material, for example, with ¹⁸O in one of the isopropoxy groups.
-
Conduct the acid-catalyzed hydrolysis using H₂¹⁶O and an acid catalyst.
-
Analyze the products (the ring-opened product and the released isopropanol) using mass spectrometry to determine the location of the ¹⁸O label.
-
If the ¹⁸O remains in the ring-opened product, it suggests that the isopropoxy group was not the initial site of protonation and cleavage. Conversely, if the ¹⁸O is found in the released isopropanol, it supports a mechanism where that specific alkoxy group was protonated and acted as the leaving group.
Visualizing the Reaction Pathways
Thermal Fragmentation Pathway
Caption: Proposed diradical pathway for thermal fragmentation.
Acid-Catalyzed Ring-Opening Pathway
Caption: General mechanism for acid-catalyzed ring-opening.
Conclusion
The reaction pathways of 1,1-diisopropoxy-3,3-dimethoxycyclobutane are governed by a delicate interplay of ring strain, electronics, and reaction conditions. While thermal conditions are predicted to favor a diradical-mediated fragmentation to yield two distinct keto-enol ethers, an acid-catalyzed pathway is expected to proceed via a polar mechanism involving a carbocation intermediate to produce a ring-opened product. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise mechanisms at play, enabling a deeper understanding and control over the reactivity of this and related tetraalkoxycyclobutane systems. This knowledge is crucial for the strategic application of such scaffolds in the synthesis of complex molecules and the development of novel chemical entities.
References
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R Discovery. Ring Opening Of Cyclobutene Research Articles - Page 1. [15]
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Sirjean, B., Glaude, P., et al. Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calculations. arXiv. [4]
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Pálinkó, I., et al. Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Repository of the Academy's Library. [8]
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Sirjean, B., Glaude, P., & Fournet, R. Detailed kinetic study of the ring opening of cycloalkanes by CBS-QB3 calculations. Journal of Physical Chemistry A. [5]
- Gómez-Mendoza, M., et al. Ring opening of the cyclobutane in a thymine dimer radical anion. PubMed.
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Bowser, B. H., et al. Structure–property relationships for the force-triggered disrotatory ring-opening of cyclobutene. Chemical Science. [Link][7]
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Pálinkó, I., et al. Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. University of Massachusetts Boston. [9]
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Li, Y., et al. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules. [12]
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Mechanistic investigation and proposed reaction pathway. a Kinetics of... ResearchGate. [16]
- Berner, H., et al. Cyclobutanes in organic synthesis. Part I. Fragmentation to 1,4-dicarbonyl compounds.
- Wang, Y., et al. Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers.
-
Styduhar, E. D., & Wipf, P. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
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Calculated and experimental properties of the cyclobutane fragment... ResearchGate. [1]
- Vemula, N., & Pagenkopf, B. L.
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Conner, M. L., & Brown, M. K. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry. [Link][2]
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Vemula, N., & Pagenkopf, B. L. Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Organic Chemistry Frontiers. [Link]
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Li, Z., et al. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[8][8]-rearrangement cascade. ResearchGate. [3]
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Zhang, Y., et al. Understanding the Mechanochemistry of Ladder-Type Cyclobutane Mechanophores by Single Molecule Force Spectroscopy. Journal of the American Chemical Society. [Link]
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Zhao, Q., et al. Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Atmospheric Chemistry and Physics. [Link]
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Lisi, M., & Gioia, L. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules. [Link]
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Kern, F., & Walters, W. D. The Thermal Decomposition of Cyclobutane at Low Pressures. ResearchGate. [6]
- Shao, K., et al. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics.
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Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link][10]
- Iwata, Y. Thermal decomposition of di-tert-butylperoxide measured with calorimeter. Journal of Thermal Analysis and Calorimetry.
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Li, Y., et al. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Semantic Scholar. [13]
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Cocks, A. T., Frey, H. M., & Stevens, I. D. R. The thermal decomposition of cyclobutanes: 6,7-dimethylbicyclo[4][8]heptane. Journal of the Chemical Society D: Chemical Communications. [Link]
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Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters (II). [Link][11]
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Exploration of Reaction Pathways and Chemical Transformation Networks. ETH Library. [Link]
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Huisgen, R. Kinetics and Mechanism of 1,3‐Dipolar Cycloadditions. Angewandte Chemie. [Link]
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"benchmarking the synthesis of 1,1-Diisopropoxy-3,3-dimethoxycyclobutane against other methods"
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols
Executive Summary
In modern drug discovery, functionalized cyclobutanes are highly sought after as rigid, metabolically stable bioisosteres for aromatic rings and conformational restrictors. 1,1-Diisopropoxy-3,3-dimethoxycyclobutane (CAS: 1951441-67-0) is a uniquely valuable building block: an orthogonally protected cyclobutane-1,3-dione. By housing both a dimethyl acetal and a diisopropyl acetal on the same strained four-membered ring, it allows for the selective unmasking of a single ketone face for sequential nucleophilic additions or spirocyclic functionalization.
However, synthesizing mixed tetraalkoxycyclobutanes is notoriously challenging. The inherent ring strain of the cyclobutane core, coupled with the thermodynamic driving force for acetal scrambling (transacetalization), requires precise kinetic control. This guide benchmarks the two primary synthetic methodologies for accessing this scaffold: the [2+2] Cycloaddition of Ketene Acetals and the Stepwise Acetalization of 3,3-Dimethoxycyclobutanone .
Mechanistic Pathways Overview
The synthesis of 1,1-diisopropoxy-3,3-dimethoxycyclobutane can be approached via a convergent cycloaddition or a divergent functionalization of a pre-formed ring.
Caption: Divergent (Method B) vs. Convergent (Method A) synthetic pathways to the target cyclobutane.
Method A: [2+2] Cycloaddition of Ketene Acetals
Causality & Theoretical Grounding
The [2+2] cycloaddition is a classic method for constructing cyclobutane rings[1]. While thermal [2+2] cycloadditions between two electron-rich alkenes are generally disfavored, the reaction between a highly electrophilic ketene and an electron-rich ketene acetal proceeds readily. Ketene acetals are well-suited for these cycloadditions, often proceeding through a stepwise zwitterionic intermediate where the stability of the cationic end dictates the reaction's success[2],[3].
To synthesize our target molecule, dimethoxyketene (generated in situ from dimethoxyacetyl chloride and a tertiary amine) is reacted with 1,1-diisopropoxyethene . The steric bulk of the isopropoxy groups helps suppress the homopolymerization of the alkene, directing the reaction toward the crossed [2+2] cycloadduct.
Experimental Protocol: [2+2] Cycloaddition
Self-Validating System: The slow addition of the acid chloride ensures the ketene is consumed by the alkene rather than dimerizing.
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with an addition funnel, argon inlet, and magnetic stir bar.
-
Reagent Loading: Add 1,1-diisopropoxyethene (1.2 equiv, 12 mmol) and anhydrous triethylamine (1.5 equiv, 15 mmol) to 50 mL of anhydrous diethyl ether. Cool the mixture to 0 °C using an ice bath.
-
Ketene Generation: Dissolve dimethoxyacetyl chloride (1.0 equiv, 10 mmol) in 20 mL of anhydrous diethyl ether. Place this solution in the addition funnel.
-
Cycloaddition: Add the acid chloride solution dropwise over 1 hour. A white precipitate of triethylamine hydrochloride will immediately form, indicating the generation of dimethoxyketene.
-
Maturation: Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Workup: Filter the suspension through a pad of Celite under argon to remove the amine salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via vacuum distillation or flash chromatography on basic alumina (avoid silica to prevent acetal hydrolysis).
Method B: Stepwise Acetalization of 3,3-Dimethoxycyclobutanone
Causality & Theoretical Grounding
An alternative, highly scalable approach utilizes a pre-formed cyclobutane core. Cyclobutane-1,3-dione is notoriously unstable and prone to photochemical ring expansion or polymerization[4]. However, its mono-protected derivative, 3,3-dimethoxycyclobutanone (CAS: 38425-58-0), is a stable, commercially available intermediate[5].
The critical challenge here is acetal scrambling . If strong acids (like
Experimental Protocol: Mild Acetalization
Self-Validating System: Triethylamine quenching is mandatory before concentration to neutralize PPTS; otherwise, concentration concentrates the acid and triggers scrambling.
-
Reaction Setup: In a dry 100 mL flask under argon, dissolve 3,3-dimethoxycyclobutanone (1.0 equiv, 10 mmol) in anhydrous isopropanol (20 mL).
-
Reagent Addition: Add triisopropyl orthoformate (1.5 equiv, 15 mmol) followed by PPTS (0.05 equiv, 0.5 mmol).
-
Heating: Attach a reflux condenser and heat the mixture gently to 50 °C.
-
Monitoring: Monitor the reaction via
H NMR (take a 0.1 mL aliquot, quench with a drop of Et N, evaporate, and dissolve in C D ). Look for the disappearance of the ketone carbonyl carbon (~205 ppm in C NMR) and the retention of the distinct methoxy singlet (~3.15 ppm). -
Quenching: Once complete (typically 18-24 hours), cool to room temperature and immediately quench with triethylamine (0.1 equiv, 1.0 mmol) to neutralize the PPTS.
-
Isolation: Concentrate the mixture under reduced pressure. Purify via chromatography on basic alumina using a gradient of hexanes/ethyl acetate containing 1% Et
N.
Caption: Experimental workflow and decision matrix for the mild acetalization of 3,3-dimethoxycyclobutanone.
Quantitative Benchmarking & Data Presentation
The following table summarizes the operational and performance metrics of both methodologies based on standard synthetic parameters.
| Benchmarking Metric | Method A:[2+2] Cycloaddition | Method B: Stepwise Acetalization |
| Overall Yield | 40% – 55% | 75% – 85% |
| Atom Economy | High (Concerted/Zwitterionic addition) | Moderate (Generates isopropyl formate/alcohol) |
| Major Byproducts | Ketene dimers, unreacted alkene | Scrambled acetals (if poorly controlled) |
| Scalability | Low to Medium (Exothermic ketene generation) | High (Easily scaled to >50g batches) |
| Reagent Stability | Low (Acid chlorides/ketene acetals are moisture sensitive) | High (Stable ketone and orthoformate precursors) |
| Purification Difficulty | High (Requires separation from oligomers) | Low (Clean conversion, simple alumina plug) |
Conclusion & Recommendations
For modern drug development laboratories, Method B (Stepwise Acetalization) is the unequivocally superior route for synthesizing 1,1-diisopropoxy-3,3-dimethoxycyclobutane. By leveraging the commercially available 3,3-dimethoxycyclobutanone[5] and utilizing mild, thermodynamically driven acetalization conditions, researchers can bypass the instability and handling hazards associated with ketene intermediates[2].
Method A should be reserved strictly for scenarios where the pre-formed cyclobutanone core is unavailable, or when synthesizing highly substituted derivatives where the [2+2] cycloaddition can establish challenging quaternary stereocenters simultaneously[1],[3]. Regardless of the chosen method, all purification steps must utilize basic alumina and triethylamine-doped solvents to prevent the catastrophic hydrolysis of the highly sensitive mixed tetraalkoxycyclobutane system.
References
-
Scientific Research Publishing. Photochemical Cycloaddition as a Gateway to Bicyclic Lactones: Toward Tricyclic Iridoid-Inspired Scaffolds. Available at:[Link]
-
Oxford University Press. Effect of Spiro Ring Size on the Photochemical Ring Expansion of Dispiro Substituted Cyclobutane-1,3-diones. Available at:[Link]
-
AccelaChem. 3,3-Dimethoxycyclobutanone Product Information & Specifications. Available at:[Link]
-
ACS Publications. Cycloadditions of Ketene Diethyl Acetal and 2-Methylene-1,3-dioxepane to Electrophilic Alkenes. Available at:[Link]
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- 5. 2391-30-2,Sodium 6-Amino-1,3-dioxo-2-(p-tolyl)-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Safety Operating Guide
1,1-Diisopropoxy-3,3-dimethoxycyclobutane proper disposal procedures
[1]
Executive Chemical Profile
Before initiating disposal, the waste generator must understand the specific reactivity profile of this molecule. It is a bis-ketal protected cyclobutane-1,3-dione .[1]
| Property | Specification | Critical Disposal Implication |
| CAS Number | 1951441-67-0 | Unique identifier for waste manifesting.[1] |
| Molecular Structure | Cyclic bis-acetal/ketal | Acid Sensitive: Hydrolysis yields Cyclobutane-1,3-dione (reactive), Isopropanol, and Methanol.[1] |
| Functional Groups | Isopropoxy (2x), Methoxy (2x) | Peroxide Former: Secondary alkoxy groups (isopropoxy) significantly increase peroxide formation risk upon air exposure.[1] |
| Physical State | Liquid (typically) | Flammability: Treat as a Class II or Class III combustible liquid.[1] |
| RCRA Classification | D001 (Ignitable) | Must be segregated from oxidizers and acids.[1] |
Pre-Disposal Diagnostic: The "Decision Tree"
Do not simply pour this chemical into a waste drum. You must validate its stability first. The presence of isopropoxy groups classifies this as a Class B Peroxide Former (concentration hazard upon evaporation).
Diagnostic Workflow (Graphviz Visualization)
Figure 1: Operational decision matrix for assessing peroxide risks prior to bulking or packing.[1]
Step-by-Step Disposal Procedures
Phase A: Peroxide Quantification & Stabilization
-
Why: The isopropoxy moiety is susceptible to auto-oxidation at the alpha-carbon, forming hydroperoxides.[1]
-
Protocol:
-
Test: Dip a peroxide test strip (e.g., Quantofix) into the liquid.
-
Result < 20 ppm: Safe for normal disposal.
-
Result 20–100 ppm: Add stabilizer immediately.
-
Reagent: Add Butylated Hydroxytoluene (BHT) or Hydroquinone to a final concentration of 100 ppm.
-
-
Result > 100 ppm: Do not transport. Contact a licensed high-hazard waste specialist for on-site stabilization (chemical reduction).[1]
-
Phase B: Waste Stream Segregation
-
Primary Stream: Non-Halogenated Organic Solvents. [1]
-
Incompatibility Alert:
-
NO ACIDS: Do not mix with acidic waste streams (e.g., waste acetone/HCl mixtures). Acid will hydrolyze the ketal, releasing heat and volatile alcohols (methanol/isopropanol), potentially over-pressurizing the drum.
-
NO OXIDIZERS: Keep away from nitric acid or peroxide waste streams.[1]
-
Phase C: Packaging (Lab Pack Method)
For research quantities (<5 Liters), the Lab Pack method is the industry standard to ensure DOT compliance.
-
Primary Container: Ensure the cap is TFE-lined and tightly sealed.[1] Tape the cap to prevent loosening due to vibration.
-
Secondary Containment: Place the bottle into a chemically resistant polyethylene bag (4 mil thickness).
-
Outer Drum: Use a UN-rated steel or poly drum (e.g., 5-gallon or 30-gallon).
-
Absorbent: Fill void spaces with Vermiculite or Corn Cob Grit .[1] This acts as shock absorption and liquid containment in case of leakage.
-
Labeling:
Regulatory & Waste Classification (RCRA)
Proper classification ensures legal compliance under 40 CFR.
| Parameter | Classification | Justification |
| EPA Waste Code | D001 | Flash point is expected to be <60°C (140°F) based on structural analogs (ethers/acetals).[1] |
| DOT Shipping Name | Flammable Liquid, N.O.S. | Generic classification for organic liquids with no specific UN number.[1] |
| Technical Name | (1,1-Diisopropoxy-3,3-dimethoxycyclobutane) | Required on the manifest for N.O.S. entries. |
| Reportable Quantity | N/A (Unless characteristic) | Not a P-listed or U-listed acute toxin, but characteristic waste rules apply.[1] |
Emergency Contingencies
Scenario: Accidental Spill (>100 mL)
-
Evacuate: Remove ignition sources immediately. The vapors are heavier than air and may travel to ignition sources.
-
PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles. Use a half-mask respirator with organic vapor cartridges if ventilation is poor.[1]
-
Neutralization:
-
Do NOT use water initially (immiscibility may spread the fire).
-
Absorb with activated charcoal or clay-based absorbent (kitty litter).[1]
-
Note: If the spill smells acrid (vinegar/sharp), hydrolysis may have occurred.
-
Scenario: Skin/Eye Exposure [1]
-
Mechanism: The chemical acts as a solvent, defatting skin. Hydrolysis on moist mucous membranes generates methanol (toxic) and isopropanol.
-
Action: Flush with water for 15 minutes. Seek medical attention if irritation persists.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] (Chapter 6: Working with Chemicals). Retrieved from [Link]
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.[1] (Authoritative guide on isopropoxy group peroxide risks).
-
U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Personal protective equipment for handling 1,1-Diisopropoxy-3,3-dimethoxycyclobutane
This guide outlines the critical safety, personal protective equipment (PPE), and operational protocols for handling 1,1-Diisopropoxy-3,3-dimethoxycyclobutane (CAS: 1951441-67-0).[1]
As a specialized cyclobutane bis-ketal, this compound presents a unique hazard profile combining the ring strain of cyclobutane with the chemical lability of acetal/ketal functionalities.[1] This guide moves beyond generic safety advice, applying chemical first principles to ensure your experimental integrity and personal safety.
Part 1: Hazard Assessment & Chemical Logic
Before selecting PPE, we must understand the "Enemy." This molecule is not just a solvent; it is a stored-energy system.[1]
-
Chemical Class: Cyclobutane Bis-Ketal/Acetal.[1]
-
Primary Risks:
-
Hydrolysis & Pressure: Acetals are acid-sensitive.[1] Contact with moisture or Lewis acids can trigger hydrolysis, releasing Isopropanol and Methanol , potentially pressurizing sealed vessels.
-
Flammability: As a low-molecular-weight oxygenated cycle, it is likely a Category 3 Flammable Liquid .[1] The flash point is expected to be <60°C (estimated based on structural analogs like cyclobutanone ketals).
-
Peroxide Formation: The ether linkages in the isopropoxy/methoxy groups pose a latent risk of peroxide formation upon prolonged exposure to air.
-
Ring Strain: The cyclobutane ring possesses ~26 kcal/mol of strain energy. While generally stable, thermal shock or strong catalysis can lead to ring-opening reactions that are exothermic.[1]
-
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." Use this task-based selection matrix to ensure barrier integrity.
Hand Protection (Glove Selection)
-
Logic: Acetals and ketals can swell natural rubber and degrade thin latex. Isopropoxy groups increase lipophilicity, facilitating permeation through standard polymers.
| Task | Recommended Material | Thickness | Breakthrough Time | Rationale |
| Standard Handling (Transfer, Weighing) | Nitrile Rubber | ≥ 5 mil (0.12 mm) | > 30 mins | Good splash resistance to aliphatic ethers/acetals.[1] |
| Prolonged Contact (Synthesis, Cleaning) | Double-Gloving (Nitrile over Laminate) | Inner: 2.5 milOuter: 5 mil | > 480 mins | Silver Shield/Laminate provides the chemical barrier; Nitrile provides mechanical grip.[1] |
| Spill Cleanup | Butyl Rubber or PVA | ≥ 15 mil | > 480 mins | Butyl offers superior resistance to oxygenated solvents (ketones/esters/acetals). |
Eye & Face Protection[1][2][3][4]
-
Standard: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient due to the volatility and low viscosity of the liquid, which increases splash risk during syringe transfers.
-
High Risk ( > 100mL or Heat): Add Face Shield (8-inch polycarbonate) over goggles.
Respiratory Protection
-
Engineering Control First: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Outside Hood: Use a half-face respirator with Organic Vapor (OV) cartridges (Black band).[1]
-
Why? The hydrolysis products (Methanol/Isopropanol) have poor warning properties (odor thresholds are high).
-
Body Protection
-
Standard: 100% Cotton Lab Coat (Fire Resistant preferred). Synthetic blends can melt into skin if the flammable liquid ignites.
-
Apron: Chemical-resistant apron (Rubber/Neoprene) required for transfers > 1 Liter.[1]
Part 3: Operational Protocols
A. Handling & Transfer Workflow
This compound is moisture-sensitive.[1] Hydrolysis degrades your reagent and creates safety hazards.
-
Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon).
-
Vessel: Use oven-dried glassware.
-
Transfer:
-
< 10 mL: Use a gas-tight glass syringe with a Luer-lock tip. Avoid plastic syringes (plungers may swell).
-
> 10 mL: Cannula transfer using positive inert gas pressure. Never pour open-mouthed.
-
B. PPE Decision Logic (Visualization)
Figure 1: Decision logic for selecting appropriate PPE based on operational scale and risk.
Part 4: Emergency Response & Disposal
Spills (The "SWIM" Protocol)
-
S top the leak if safe.
-
W arn others and evacuate the immediate area.
-
I solate the area (Close lab doors).
-
M inimize ignition sources (Unplug heating mantles).
Cleanup Procedure:
-
Don Butyl or Silver Shield gloves.
-
Cover spill with an activated carbon-based absorbent (e.g., Solusorb) to suppress vapors. Do not use paper towels (increases surface area for evaporation/ignition).
-
Scoop into a heavy-duty hazardous waste bag.
-
Wipe area with soap and water (hydrolyzes remaining traces to harmless alcohols).
Exposure First Aid
-
Skin: Immediately wash with soap and water for 15 minutes.[2] Do not use organic solvents (ethanol/acetone) to wash skin; they drive the chemical deeper into the dermis.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).
Disposal Plan
-
Waste Stream: Non-Halogenated Organic Solvents.
-
Segregation: Keep separate from Oxidizers (Nitric acid, Peroxides) and Strong Acids .[4]
-
Labeling: "Flammable Liquid, Toxic.[4] Contains: Cyclobutane acetals."[1]
Part 5: Storage Specifications
-
Temperature: 2–8°C (Refrigerated).
-
Environment: Inert gas (Nitrogen) overlay. Tightly sealed.
-
Shelf-Life: Test for peroxides every 6 months using starch-iodide strips.
References
- National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Flammable and Combustible Liquids.
-
PubChem . Compound Summary: Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (Structural Analog).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA) . Standard 1910.138: Hand Protection. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
